TTR stabilizer 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H11N3S |
|---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
4-(3,5-dimethyl-1H-pyrazol-4-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C12H11N3S/c1-7-11(8(2)15-14-7)9-4-3-5-10-12(9)13-6-16-10/h3-6H,1-2H3,(H,14,15) |
InChI Key |
YFMRWZLTMDNCMD-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Transthyretin (TTR) Stabilizers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Transthyretin (TTR) amyloidosis is a progressive and often fatal disease characterized by the extracellular deposition of amyloid fibrils derived from the TTR protein. The dissociation of the native TTR tetramer into its constituent monomers is the rate-limiting step in the amyloidogenic cascade. TTR stabilizers represent a key therapeutic strategy, acting to kinetically stabilize the TTR tetramer and prevent its dissociation. This technical guide provides a detailed overview of the in vitro mechanism of action of TTR stabilizers, focusing on the core principles and methodologies used to evaluate their efficacy. Quantitative data for representative TTR stabilizers are presented, along with detailed experimental protocols and visual workflows to aid in the design and interpretation of in vitro studies.
Core Mechanism of Action: Kinetic Stabilization of the TTR Tetramer
The fundamental mechanism of action for TTR stabilizers in vitro is the kinetic stabilization of the native homotetrameric structure of transthyretin.[1][2] TTR, a protein primarily synthesized in the liver, circulates in the plasma as a tetramer and is responsible for transporting thyroxine (T4) and retinol (B82714) (vitamin A) via retinol-binding protein.[3] The TTR tetramer contains two thyroxine-binding sites. TTR stabilizers are small molecules that bind to these sites, effectively acting as a molecular glue that holds the four monomers together.[2]
This binding event increases the activation energy barrier for tetramer dissociation, the critical and rate-limiting step in the formation of amyloid fibrils.[1][2] By preventing the dissociation into monomers, which are prone to misfolding and aggregation, TTR stabilizers effectively halt the amyloidogenic cascade at its origin.[2]
Key In Vitro Experimental Protocols
A suite of in vitro assays is employed to characterize the binding and stabilizing effects of TTR stabilizers. These assays provide quantitative data on the potency and efficacy of these compounds.
Subunit Exchange Assay
This assay directly measures the kinetic stability of the TTR tetramer under physiological conditions by monitoring the rate of subunit exchange between tagged and untagged TTR homotetramers.[1][4][5] A slower rate of subunit exchange in the presence of a stabilizer indicates a more stable tetramer.[4]
Detailed Protocol:
-
Reagents and Materials:
-
Recombinant wild-type (WT) TTR and dual-FLAG-tagged WT TTR (FT2-TTR).
-
Human plasma from healthy donors.
-
Ion exchange chromatography system.
-
Phosphate (B84403) buffer (pH 7.4).
-
-
Procedure:
-
Prepare a stock solution of the TTR stabilizer in a suitable solvent (e.g., DMSO).
-
Add the stabilizer to human plasma at various concentrations and incubate.
-
Initiate the subunit exchange reaction by adding a substoichiometric amount of FT2-TTR to the plasma.[1]
-
Incubate the mixture at a controlled temperature (e.g., 37°C).
-
At various time points, take aliquots of the reaction mixture.
-
Stop the subunit exchange in the aliquots by adding an excess of the fluorogenic molecule A2, which binds to and fluorescently labels the TTR tetramers.[1][6]
-
Analyze the distribution of the five possible tetrameric species (WT4, WT3FT2, WT2FT2_2, WTFT2_3, FT2_4) using ion exchange chromatography with fluorescence detection.[4]
-
Calculate the rate constant of subunit exchange (k_ex) by fitting the data to a kinetic model.[6]
-
Acid-Induced Fibrillogenesis Assay
This assay assesses the ability of a TTR stabilizer to inhibit the formation of amyloid fibrils under acidic conditions, which promote tetramer dissociation and aggregation.[7][8][9]
Detailed Protocol:
-
Reagents and Materials:
-
Purified recombinant WT or mutant TTR.
-
TTR stabilizer compound.
-
Sodium acetate (B1210297) buffer (pH 4.4).[7]
-
Thioflavin T (ThT) for fluorescence measurements.
-
96-well microplates.
-
Plate reader with fluorescence capabilities.
-
-
Procedure:
-
Prepare a stock solution of TTR in a neutral buffer (e.g., phosphate buffer, pH 7.2).
-
Prepare solutions of the TTR stabilizer at various concentrations.
-
In a 96-well plate, mix the TTR solution with the stabilizer solutions.
-
Induce fibril formation by adding an equal volume of acidic buffer (e.g., 200 mM sodium acetate, pH 4.32) to achieve a final pH of 4.4.[7]
-
Incubate the plate at 37°C with intermittent shaking for a specified period (e.g., 72 hours).[7]
-
At desired time points, measure amyloid fibril formation by adding Thioflavin T and measuring the fluorescence intensity (excitation ~440 nm, emission ~485 nm).[10][11]
-
The percentage of inhibition is calculated by comparing the fluorescence of samples with the stabilizer to that of a control without the stabilizer.
-
Western Blot-Based TTR Stabilization Assay
This semi-quantitative assay measures the amount of intact TTR tetramer remaining after subjecting the protein to denaturing stress, such as acidic conditions.[12]
Detailed Protocol:
-
Reagents and Materials:
-
Human serum or purified TTR.
-
TTR stabilizer.
-
Acidification buffer (e.g., acetate buffer, pH 4.4).
-
Neutralization buffer (e.g., Tris buffer).
-
Glutaraldehyde (B144438) for cross-linking.
-
SDS-PAGE gels, transfer apparatus, and blotting membranes (PVDF or nitrocellulose).
-
Primary anti-TTR antibody and a suitable secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Incubate human serum or purified TTR with the stabilizer at various concentrations.
-
Induce tetramer dissociation by acidifying the samples for a defined period (e.g., 72 hours).[12]
-
Neutralize the samples.
-
Cross-link the proteins with glutaraldehyde to fix the quaternary structure.
-
Separate the proteins by SDS-PAGE under non-reducing conditions.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13][14][15]
-
Block the membrane to prevent non-specific antibody binding.[16][17]
-
Probe the membrane with a primary antibody specific for TTR.
-
Incubate with a secondary antibody conjugated to a detectable enzyme.
-
Add a chemiluminescent substrate and visualize the TTR tetramer bands using an imaging system.[14]
-
Quantify the intensity of the tetramer bands to determine the percentage of stabilization compared to a non-acidified control.[18]
-
Quantitative Data for Representative TTR Stabilizers
The following tables summarize key quantitative parameters for well-characterized TTR stabilizers. "this compound" is a placeholder; data for tafamidis (B1682582) and acoramidis (B605222) are provided as leading examples.
Table 1: Binding Affinities of TTR Stabilizers
| Stabilizer | Kd1 (nM) | Kd2 (nM) | Method | Reference |
| Tafamidis | 3.1 | 238 | Subunit Exchange | [19] |
| Acoramidis (AG10) | 4.8 | 314 | Subunit Exchange | [19] |
| Tolcapone | 41 | 4300 | Not Specified | [19] |
| Diflunisal | 75 | 1100 | Not Specified | [19] |
| Ligand 7 | 57.91 ± 13.2 | - | SPR | [3] |
| Probe 1 | 13 | 100 | ITC | [3] |
Table 2: Kinetic Parameters of TTR Stabilization
| Stabilizer | Concentration for 90% Reduction in Dissociation | TTR Dissociation Rate Constant (kdiss) in absence of stabilizer (h-1) | Reference |
| Tafamidis | 12.0 µM | ~0.0149 | [19][20] |
| Acoramidis (AG10) | 5.7 µM | ~0.0149 | [19][20] |
| Tolcapone | 10.3 µM | ~0.0149 | [19][20] |
| Diflunisal | 188 µM | ~0.0149 | [19][20] |
Table 3: In Vitro Fibril Inhibition
| Stabilizer | IC50 (µM) for Fibril Formation Inhibition | Assay Conditions | Reference |
| Tafamidis | Not explicitly stated, but effective at clinically relevant concentrations | Acid-induced aggregation | [21] |
| Diflunisal | Not explicitly stated, but effective at clinically relevant concentrations | Acid-induced aggregation | [21] |
| 5-(2-ethoxyphenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole | Low µM range | Not specified | [22] |
Conclusion
The in vitro evaluation of TTR stabilizers is a critical component of the drug discovery and development process for transthyretin amyloidosis. The assays described in this guide provide a robust framework for characterizing the mechanism of action and quantifying the potency and efficacy of these therapeutic agents. By understanding these core principles and methodologies, researchers can effectively design experiments, interpret data, and advance the development of novel TTR stabilizers. The continued refinement of these in vitro techniques will undoubtedly play a crucial role in the fight against this debilitating disease.
References
- 1. Quantification of Transthyretin Kinetic Stability in Human Plasma Using Subunit Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potent Kinetic Stabilizers that Prevent Transthyretin-mediated Cardiomyocyte Proteotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transthyretin slowly exchanges subunits under physiological conditions: A convenient chromatographic method to study subunit exchange in oligomeric proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Searching for the Best Transthyretin Aggregation Protocol to Study Amyloid Fibril Disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aggregation of Transthyretin by Fluid Agitation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. docs.publicnow.com [docs.publicnow.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. ptglab.com [ptglab.com]
- 17. bio-rad.com [bio-rad.com]
- 18. Differential Binding Affinities and Kinetics of Transthyretin Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Blinded potency comparison of transthyretin kinetic stabilizers by subunit exchange in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Mechanisms of Transthyretin Inhibition of β-Amyloid Aggregation In Vitro | Journal of Neuroscience [jneurosci.org]
- 22. Inhibitors of Transthyretin Amyloidosis: How to Rank Drug Candidates Using X-ray Crystallography Data - PMC [pmc.ncbi.nlm.nih.gov]
TTR Stabilizer Binding Affinity to the TTR Tetramer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transthyretin (TTR) is a homotetrameric protein responsible for transporting thyroxine and retinol-binding protein.[1] Dissociation of the TTR tetramer into its constituent monomers is the rate-limiting step in the pathogenesis of Transthyretin Amyloidosis (ATTR), a progressive and often fatal disease characterized by the deposition of amyloid fibrils in various tissues, including the heart and nerves.[1][2] Kinetic stabilization of the TTR tetramer by small molecules that bind to the thyroxine-binding sites is a clinically validated therapeutic strategy to halt disease progression.[2][3] This technical guide provides an in-depth overview of the binding affinity of TTR stabilizers to the TTR tetramer, focusing on well-characterized examples such as Tafamidis and Acoramidis. While the specific designation "TTR stabilizer 1" is not prominently associated with a single public-domain compound, the principles and data presented herein are representative of this class of therapeutic agents.
Quantitative Analysis of Binding Affinity
The binding affinity of TTR stabilizers to the TTR tetramer is a critical parameter for their therapeutic efficacy. High-affinity binding leads to greater occupancy of the thyroxine-binding sites and, consequently, more effective stabilization of the tetrameric structure. The following tables summarize key quantitative data for prominent TTR stabilizers.
| Stabilizer | Binding Affinity (Kd) | Method | Reference |
| Tafamidis | ~2 nM and ~200 nM (negative cooperativity) | Not Specified | [4] |
| Tafamidis | 4.4 ± 1.3 nM | Isothermal Titration Calorimetry (ITC) | [5] |
| Acoramidis (AG10) | 4.8 ± 1.9 nM | Isothermal Titration Calorimetry (ITC) | [5] |
| Tolcapone | 20.6 ± 3.7 nM | Isothermal Titration Calorimetry (ITC) | [5] |
| Diflunisal | 407 ± 35 nM | Isothermal Titration Calorimetry (ITC) | [5] |
Table 1: Dissociation Constants (Kd) of TTR Stabilizers.
| Stabilizer | Association Rate (kon) (M-1s-1) | Dissociation Rate (koff) (s-1) | Method | Reference |
| Acoramidis | 1.1 x 105 | 1.2 x 10-3 | Surface Plasmon Resonance (SPR) | [6] |
| Tafamidis | 1.4 x 105 | 4.8 x 10-3 | Surface Plasmon Resonance (SPR) | [6] |
Table 2: Kinetic Parameters of TTR Stabilizer Binding.
Experimental Protocols
The determination of binding affinity and kinetic parameters relies on a variety of biophysical techniques. Below are detailed methodologies for key experiments cited in the study of TTR stabilizers.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[7][8]
Experimental Workflow:
Isothermal Titration Calorimetry (ITC) Experimental Workflow.
Detailed Steps:
-
Sample Preparation: TTR and the stabilizer are prepared in an identical, well-matched buffer to minimize heats of dilution.[9] A typical experiment might use a 2 µM TTR solution in the sample cell and a 25 µM solution of the stabilizer in the injection syringe.[5] All solutions are thoroughly degassed to prevent air bubbles from interfering with the measurements.[9]
-
Experiment Execution: The ITC instrument is equilibrated at a constant temperature, typically 25°C.[5] The stabilizer solution is then injected in a series of small, precise aliquots into the TTR solution. The heat change associated with each injection is measured by the instrument's sensitive calorimeters.[10]
-
Data Analysis: The raw data, a series of heat pulses, is integrated to determine the enthalpy change per injection. This is then plotted against the molar ratio of the stabilizer to TTR. The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site or a two-site model for TTR) to extract the thermodynamic parameters: Kd, n, ΔH, and ΔS.[5][7]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time. It provides data on the association rate (kon) and dissociation rate (koff) of a ligand binding to an immobilized protein.
Experimental Workflow:
Surface Plasmon Resonance (SPR) Experimental Workflow.
Detailed Steps:
-
Chip Preparation: Purified TTR is immobilized on the surface of a sensor chip (e.g., a CM5 chip) through amine coupling.[6] The remaining active sites on the chip surface are then blocked to prevent non-specific binding.
-
Binding Measurement: A solution containing the TTR stabilizer is flowed over the chip surface, allowing the stabilizer to bind to the immobilized TTR (association phase). Subsequently, a buffer solution without the stabilizer is flowed over the chip to monitor the dissociation of the stabilizer from TTR (dissociation phase).[6]
-
Data Analysis: The binding events are monitored in real-time as a change in the refractive index at the chip surface, which is recorded in a sensorgram. The association and dissociation curves are then fitted to a kinetic model to determine the kon and koff values. The dissociation constant (Kd) can be calculated as the ratio of koff to kon.[6]
Fluorescence Polarization (FP) Assay
FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule (a tracer) upon binding to a larger molecule.[11][12] It is often used in a competitive format to screen for and characterize inhibitors.
Experimental Workflow:
Fluorescence Polarization (FP) Competitive Assay Workflow.
Detailed Steps:
-
Assay Setup: A fluorescently labeled ligand that binds to TTR (a tracer) is used. In a competitive assay, a fixed concentration of TTR and the tracer are mixed with varying concentrations of the unlabeled TTR stabilizer.[13]
-
Measurement: The mixture is excited with plane-polarized light. When the small tracer is unbound, it tumbles rapidly, and the emitted light is largely depolarized. When bound to the much larger TTR tetramer, its tumbling is slower, and the emitted light remains more polarized. The unlabeled stabilizer competes with the tracer for binding to TTR.[14][15]
-
Data Analysis: An increase in the concentration of the stabilizer will displace the tracer from TTR, leading to a decrease in the measured fluorescence polarization. By plotting the polarization against the stabilizer concentration, an IC50 value (the concentration of stabilizer that displaces 50% of the bound tracer) can be determined.[13]
Signaling Pathways and Logical Relationships
The primary mechanism of action for TTR stabilizers is the kinetic stabilization of the TTR tetramer, which prevents its dissociation into amyloidogenic monomers. This intervention occurs early in the amyloid cascade.
Mechanism of TTR Tetramer Stabilization.
Conclusion
The binding affinity of stabilizers to the TTR tetramer is a cornerstone of their therapeutic effect in combating Transthyretin Amyloidosis. Techniques such as Isothermal Titration Calorimetry and Surface Plasmon Resonance provide crucial quantitative data on binding constants and kinetics, enabling the rational design and optimization of these therapeutic agents. The ultimate goal of TTR stabilizer development is to achieve high occupancy of the thyroxine-binding sites at therapeutic concentrations, thereby effectively preventing tetramer dissociation and the subsequent amyloid cascade. The continued development of potent and selective TTR stabilizers holds significant promise for patients with this debilitating disease.
References
- 1. The Journey of Human Transthyretin: Synthesis, Structure Stability, and Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are TTR inhibitors and how do they work? [synapse.patsnap.com]
- 4. pnas.org [pnas.org]
- 5. Enthalpy-driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Binding Affinities and Kinetics of Transthyretin Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calorimetric Studies of Binary and Ternary Molecular Interactions between Transthyretin, Aβ Peptides, and Small-Molecule Chaperones toward an Alternative Strategy for Alzheimer’s Disease Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 13. rsc.org [rsc.org]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of a New Therapeutic Strategy: A Technical Guide to the Discovery and Synthesis of TTR Stabilizer Tafamidis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transthyretin (TTR) amyloidosis is a debilitating and often fatal disease characterized by the extracellular deposition of amyloid fibrils derived from the misfolding and aggregation of the TTR protein.[1][2] TTR, a homotetrameric protein primarily synthesized in the liver, functions as a transporter for thyroxine and retinol-binding protein.[3][4] The dissociation of the stable TTR tetramer into its constituent monomers is the rate-limiting step in the amyloidogenic cascade.[5][6] These monomers can then misfold and self-assemble into insoluble amyloid fibrils that accumulate in various tissues, leading to progressive organ dysfunction.[7]
A groundbreaking therapeutic approach to combat TTR amyloidosis involves the kinetic stabilization of the native TTR tetramer, preventing its dissociation into amyloidogenic monomers.[3][5] This whitepaper provides an in-depth technical guide to the discovery, synthesis, and evaluation of the first-in-class TTR stabilizer, Tafamidis. We will also draw comparisons with a next-generation stabilizer, Acoramidis (B605222) (AG10), to provide a broader perspective on the evolution of this therapeutic strategy.
The Amyloid Cascade and the Mechanism of TTR Stabilizers
The pathogenesis of TTR amyloidosis follows a well-defined pathway. The native, functional TTR tetramer must first dissociate into its monomeric subunits. These monomers are inherently unstable and prone to misfolding, leading to the formation of soluble oligomers and, ultimately, insoluble amyloid fibrils. These fibrils then deposit in tissues, causing cellular toxicity and organ damage.
TTR stabilizers are small molecules designed to bind to the thyroxine-binding sites of the TTR tetramer.[3] This binding event reinforces the quaternary structure of the protein, increasing the energy barrier for tetramer dissociation and thereby kinetically stabilizing it.[8] By preventing the initial, rate-limiting step of dissociation, these stabilizers effectively halt the amyloid cascade before the formation of toxic aggregates.
Below is a diagram illustrating the TTR amyloidogenesis pathway and the intervention point for TTR stabilizers.
Caption: TTR Amyloidogenesis Pathway and Stabilizer Intervention.
Quantitative Data on TTR Stabilizers
The efficacy of TTR stabilizers is quantified through various biophysical and biochemical assays. Key parameters include the dissociation constant (Kd), which measures binding affinity, and the half-maximal inhibitory concentration (IC50) for fibril formation. The following tables summarize the quantitative data for Tafamidis and Acoramidis.
Table 1: Binding Affinity of TTR Stabilizers
| Compound | Method | Dissociation Constant (Kd) | Reference |
| Tafamidis | Isothermal Titration Calorimetry (ITC) | Kd1 ~ 2 nM, Kd2 ~ 200 nM | [9] |
| Tafamidis | Microscale Thermophoresis (MST) | 105 nM | [10] |
| Acoramidis (AG10) | Isothermal Titration Calorimetry (ITC) | 314 nM | [11] |
| Acoramidis (AG10) | Microscale Thermophoresis (MST) | 26 nM | [10] |
Note: The two Kd values for Tafamidis from ITC reflect negative cooperativity in binding to the two thyroxine-binding sites.
Table 2: In Vitro Stabilization and Inhibition of Fibril Formation
| Compound | Assay | Endpoint | Value | Reference |
| Tafamidis | hERG inhibition | IC50 | > 100 µM | [12] |
| Tafamidis | Cytochrome P450 inhibition | IC50 | > 50 µM | [12] |
| Acoramidis (AG10) | TTR stabilization in human plasma (10 µM) | % Stabilization | 97.6% ± 9.4% | [13] |
| Tafamidis | TTR stabilization in human plasma (10 µM) | % Stabilization | 49.4% ± 4.3% | [13] |
Experimental Protocols
Chemical Synthesis of Tafamidis
The synthesis of Tafamidis can be achieved through several reported methods. A common approach involves the following key steps:
Experimental Workflow for Tafamidis Synthesis
Caption: General Synthesis Workflow for Tafamidis.
Protocol:
-
Amide Formation: 4-amino-3-hydroxybenzoic acid is reacted with 3,5-dichlorobenzoyl chloride in a suitable solvent, such as tetrahydrofuran, in the presence of a base like pyridine (B92270) or triethylamine. The reaction is typically carried out at an elevated temperature (e.g., 50-90°C) for several hours.[5]
-
Dehydration Cyclization: The resulting amide intermediate undergoes an acid-catalyzed dehydration cyclization to form the benzoxazole (B165842) ring. A common acid catalyst used is p-toluenesulfonic acid in a solvent like toluene (B28343) or xylene, with heating (e.g., 80-120°C).[3][5]
-
Hydrolysis (if esterified): Some synthetic routes may involve an initial esterification of the carboxylic acid, which is then hydrolyzed back to the carboxylic acid in the final step using a base such as lithium hydroxide.[5]
-
Purification: The final product, Tafamidis, is purified by recrystallization from a suitable solvent, such as isopropanol.[3]
TTR Fibril Formation Assay
This assay is used to assess the ability of a compound to inhibit the formation of TTR amyloid fibrils in vitro.
Protocol:
-
Protein Preparation: Recombinant human TTR is prepared and stored in a suitable buffer (e.g., 20 mM phosphate, 100 mM KCl, pH 7.6).[2]
-
Assay Setup: The assay is typically performed in a 96-well plate format. A stock solution of TTR is mixed with varying concentrations of the test compound (e.g., Tafamidis).[2]
-
Fibril Induction: Fibril formation is induced by acidifying the solution (e.g., to pH 4.2-4.4) by adding a dilution buffer (e.g., 400 mM sodium acetate, 100 mM KCl, 1 mM EDTA, pH 4.2).[2]
-
Incubation and Monitoring: The plate is incubated at 37°C with shaking. Fibril formation is monitored over time by measuring the turbidity of the solution at 340 nm or by using a fluorescent dye like Thioflavin T, which binds to amyloid fibrils and exhibits enhanced fluorescence.[2][14]
-
Data Analysis: The extent of fibril formation in the presence of the test compound is compared to a control without the compound to determine the inhibitory activity.
TTR Subunit Exchange Assay
This assay measures the kinetic stability of the TTR tetramer in a more physiologically relevant environment, such as human plasma. The rate of subunit exchange between tagged and untagged TTR tetramers is a direct measure of the rate of tetramer dissociation.[8][15]
Protocol:
-
Reagents: Recombinant FLAG-tagged TTR (FT2·WT TTR) is prepared. Human plasma samples are obtained and prepared.[8]
-
Initiation of Subunit Exchange: A small amount of FT2·WT TTR is added to the human plasma containing endogenous TTR.[8]
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 25°C) for a defined period.[15]
-
Arresting the Exchange and Labeling: At various time points, aliquots are taken, and a fluorogenic small molecule is added to stop the subunit exchange and fluorescently label the TTR tetramers.[16]
-
Analysis: The different TTR tetramer species (untagged, singly tagged, doubly tagged, etc.) are separated and quantified using techniques like ion-exchange chromatography.[8]
-
Data Interpretation: The rate of appearance of mixed tetramers is used to calculate the rate of TTR tetramer dissociation, providing a measure of its kinetic stability. The presence of a TTR stabilizer will significantly slow down this rate.[16]
Conclusion
The development of TTR stabilizers, exemplified by the first-in-class drug Tafamidis, represents a paradigm shift in the treatment of TTR amyloidosis. By targeting the root cause of the disease – the dissociation of the TTR tetramer – these small molecules offer a highly effective strategy to halt disease progression. The quantitative data and experimental protocols outlined in this technical guide provide a comprehensive overview for researchers and drug development professionals working in this field. The continued exploration of novel and more potent TTR stabilizers, such as Acoramidis, holds great promise for further improving the therapeutic landscape for patients suffering from this devastating disease.
References
- 1. Searching for the Best Transthyretin Aggregation Protocol to Study Amyloid Fibril Disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparative Scale Production of Recombinant Human Transthyretin for Biophysical Studies of Protein-Ligand and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. CA3094711A1 - Methods of treating ttr amyloidosis using ag10 - Google Patents [patents.google.com]
- 5. CN113372290A - Synthetic method of drug Tafamidis - Google Patents [patents.google.com]
- 6. US10513497B2 - Process for preparing AG-10, its intermediates, and salts thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. acoramidis | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. Quantification of Transthyretin Kinetic Stability in Human Plasma Using Subunit Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to Transthyretin (TTR) Stabilizers and Their Role in Preventing TTR Misfolding
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the mechanism and therapeutic application of transthyretin (TTR) stabilizers, a pivotal class of drugs for combating TTR amyloidosis (ATTR). The core focus is on the pioneering "first-in-class" TTR stabilizer, Tafamidis, and the broader principles guiding the development of such therapeutic agents. This document details the molecular basis of TTR misfolding, the mechanism of kinetic stabilization, quantitative comparisons of leading stabilizers, and the experimental protocols essential for their evaluation.
Introduction: The Challenge of TTR Misfolding
Transthyretin (TTR) is a homotetrameric protein primarily synthesized in the liver, responsible for transporting thyroxine (T4) and retinol (B82714) (via retinol-binding protein) in the blood. The native tetrameric structure is crucial for its biological function and stability. However, the dissociation of this tetramer into its constituent monomers is the rate-limiting step in the pathogenesis of TTR amyloidosis (ATTR). Once dissociated, the monomers are prone to misfolding and aggregation into amyloid fibrils, which deposit in various tissues, leading to progressive organ dysfunction, particularly affecting the heart (cardiomyopathy) and nerves (polyneuropathy).
The central therapeutic strategy to halt this process is kinetic stabilization of the TTR tetramer. By binding to the two thyroxine-binding sites within the tetramer, small molecule stabilizers lock the protein in its native, non-pathogenic conformation, increasing the energy barrier for dissociation and thereby preventing the cascade of misfolding and aggregation.
Mechanism of Action: Kinetic Stabilization of the TTR Tetramer
The TTR tetramer possesses two structurally identical binding sites for its natural ligand, thyroxine. TTR stabilizers are designed to mimic the binding of thyroxine, occupying these pockets and acting as molecular "glue." This binding introduces strong, favorable interactions that bridge the two dimers forming the tetramer, significantly increasing its kinetic stability.
The process can be visualized as follows:
Caption: Mechanism of TTR misfolding and kinetic stabilization.
This stabilization raises the activation energy for tetramer dissociation, effectively slowing down the entire amyloidogenic cascade. The efficacy of a stabilizer is directly related to its binding affinity and the degree of stabilization it imparts to the TTR tetramer in a physiological environment.
Quantitative Comparison of Leading TTR Stabilizers
Several TTR stabilizers have been developed, with Tafamidis being the first to receive regulatory approval. Others, like AG10 (Acoramidis), have shown promise in clinical trials. The following table summarizes key quantitative data for these compounds, allowing for a direct comparison of their biochemical and clinical properties.
| Parameter | Tafamidis (Vyndaqel®/Vyndamax®) | AG10 (Acoramidis) | Tolcapone |
| Binding Affinity (Kd) | ~2 nM (to one site) | ~0.5 - 1.5 nM | ~20-30 nM |
| Stoichiometry (Stabilizer:TTR) | 1:1 and 2:1 | Primarily 2:1 (High Cooperativity) | 2:1 |
| Plasma TTR Stabilization (EC50) | ~2-3 µM | ~0.5 µM | Not well-established for this purpose |
| Selectivity | High for TTR | Very high for TTR, avoids off-target effects | Non-selective, also inhibits COMT |
| Key Clinical Trial | ATTR-ACT (Cardiomyopathy) | ATTRibute-CM (Cardiomyopathy) | Not clinically developed for ATTR |
| Primary Clinical Outcome | 30% reduction in all-cause mortality vs. placebo | 30% relative risk reduction in all-cause mortality and cardiovascular-related hospitalization | N/A |
Key Experimental Protocols for TTR Stabilizer Evaluation
The characterization of a potential TTR stabilizer involves a series of in vitro and ex vivo assays designed to measure its binding affinity, stabilization efficacy, and mechanism of action.
This assay assesses the ability of a compound to prevent TTR aggregation under denaturing conditions.
-
Principle: Wild-type TTR is relatively stable at neutral pH but readily dissociates and aggregates at acidic pH (e.g., pH 4.4). A successful stabilizer will prevent this aggregation.
-
Methodology:
-
Prepare a stock solution of recombinant human TTR (e.g., 3.6 µM) in a buffer (e.g., 10 mM phosphate, 100 mM KCl, 1 mM EDTA, pH 7.6).
-
Incubate TTR with varying concentrations of the test compound (e.g., 0-100 µM) for a set period (e.g., 30 minutes) at room temperature to allow for binding.
-
Initiate aggregation by acidifying the solution to pH 4.4 by adding a calculated volume of an acidic buffer (e.g., 200 mM acetate, 100 mM KCl, 1 mM EDTA, pH 4.2).
-
Incubate the mixture at 37°C for a specified duration (e.g., 72 hours) with gentle agitation.
-
Quantify the amount of soluble (non-aggregated) TTR remaining in the supernatant after centrifugation (e.g., 16,000 x g for 10 minutes).
-
Protein quantification can be performed using methods like SDS-PAGE with Coomassie staining or a protein concentration assay (e.g., BCA). The percentage of inhibition is calculated relative to a vehicle control.
-
This ex vivo assay measures the extent to which a compound stabilizes TTR in a complex biological matrix like human plasma.
-
Principle: Native tetrameric TTR is resistant to denaturation by agents like urea (B33335). Stabilizer-bound TTR exhibits even greater resistance. This assay quantifies the non-denatured TTR remaining after urea treatment.
-
Methodology:
-
Incubate human plasma samples with the test compound or vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Subject the plasma samples to denaturation by adding a high concentration of urea (e.g., 5.5 M final concentration) and incubating for a set period.
-
Stop the denaturation process by diluting the samples in a buffer.
-
Quantify the remaining intact, non-denatured TTR using a commercial immunoturbidimetric assay on a clinical chemistry analyzer. The amount of TTR is measured by the turbidity generated upon the addition of anti-TTR antibodies.
-
The stabilization effect is reported as the concentration of TTR remaining relative to a non-denatured control.
-
ITC directly measures the thermodynamics of binding between a stabilizer and TTR, providing information on binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Principle: ITC measures the heat released or absorbed during the binding event as the ligand (stabilizer) is titrated into a sample cell containing the protein (TTR).
-
Methodology:
-
Dialyze purified TTR extensively against a specific buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 1 mM EDTA, pH 7.5).
-
Dissolve the test compound in the final dialysis buffer to minimize heat of dilution effects.
-
Load the TTR solution (e.g., 10-20 µM) into the sample cell of the calorimeter.
-
Load the compound solution (e.g., 100-200 µM) into the injection syringe.
-
Perform a series of small injections (e.g., 2-5 µL) of the compound into the TTR solution at a constant temperature (e.g., 25°C or 37°C).
-
The resulting heat changes are measured after each injection.
-
Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site or two-sites sequential binding) to determine Kd, n, and ΔH.
-
Workflow for TTR Stabilizer Discovery and Validation
The development pipeline for a novel TTR stabilizer follows a logical progression from initial screening to clinical validation.
Caption: A typical drug discovery workflow for TTR stabilizers.
Conclusion
TTR kinetic stabilization represents a landmark achievement in the treatment of protein misfolding diseases. By targeting the root cause of amyloidogenesis—the dissociation of the TTR tetramer—stabilizers like Tafamidis have fundamentally altered the therapeutic landscape for patients with ATTR. The continued development of next-generation stabilizers with improved pharmacological profiles, such as AG10, promises even greater clinical benefits. The experimental protocols and validation workflows outlined in this guide provide a robust framework for researchers and drug developers working to advance this critical field of medicine.
Early-Stage Research on the Efficacy of "TTR Stabilizer 1": A Technical Guide
This technical guide provides an in-depth overview of the early-stage research and efficacy of a novel transthyretin (TTR) stabilizer, designated as "TTR Stabilizer 1." The information presented herein is intended for researchers, scientists, and drug development professionals actively involved in the field of transthyretin amyloidosis (ATTR).
Transthyretin amyloidosis is a progressive and often fatal disease characterized by the destabilization of the TTR protein.[1][2] TTR, a homotetrameric protein primarily synthesized in the liver, transports thyroxine and retinol.[1][3] In ATTR, the TTR tetramer dissociates into monomers, which then misfold and aggregate into amyloid fibrils that deposit in various organs, including the heart and peripheral nerves, leading to organ dysfunction.[1][2][3] TTR stabilizers represent a therapeutic class of drugs that bind to the native TTR tetramer, preventing its dissociation and thereby halting the amyloid cascade.[2][4]
This guide summarizes the available preclinical data for this compound, details the experimental protocols used to assess its efficacy, and visualizes the key pathways and workflows involved in its mechanism of action and evaluation.
Quantitative Data Summary
The in vitro efficacy of this compound has been characterized by its half-maximal effective concentration (EC50), a measure of its potency in stabilizing the TTR tetramer. Comparative data with other known TTR stabilizers are provided for context.
Table 1: In Vitro Potency of TTR Stabilizers
| Compound | EC50 (μM) | Assay Method |
|---|---|---|
| This compound | 0.031 [5] | Fibril Formation Assay |
| Tafamidis | 2.7-3.2[5] | Fibril Formation Assay |
| Acoramidis | ~10-15 (plasma conc.)[4] | Subunit Exchange Assay |
| Diflunisal | Not specified | Not specified |
Table 2: Preclinical Efficacy of TTR Stabilizers in Human Serum
| Compound | Concentration (μM) | TTR Stabilization (%) | Assay Method |
|---|---|---|---|
| AG10 | 10 | 96.6 ± 2.1 | Fluorescent Probe Exclusion (FPE) |
| Tolcapone | 20 | 86 ± 3.2 | Fluorescent Probe Exclusion (FPE) |
| Tafamidis | 20 | ~65 | Fluorescent Probe Exclusion (FPE) |
| Diflunisal | 200 | ~65 | Fluorescent Probe Exclusion (FPE) |
(Note: Data for AG10, Tolcapone, Tafamidis, and Diflunisal are provided for comparative purposes as data for this compound in human serum is not yet available.)[6]
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the early-stage evaluation of TTR stabilizers.
1. TTR Fibril Formation Assay
-
Objective: To determine the in vitro efficacy of a TTR stabilizer in inhibiting acid-induced TTR aggregation.
-
Materials: Recombinant human TTR, this compound, phosphate-buffered saline (PBS), Thioflavin T (ThT).
-
Procedure:
-
Prepare a stock solution of recombinant TTR in PBS.
-
Incubate TTR solutions with varying concentrations of this compound.
-
Induce TTR aggregation by lowering the pH of the solution (e.g., to pH 4.4).[7]
-
Monitor fibril formation over time by measuring the fluorescence of Thioflavin T, which binds to amyloid fibrils.
-
The EC50 value is calculated as the concentration of the stabilizer that inhibits 50% of TTR fibril formation.
-
2. TTR Tetramer Dissociation Assay (Western Blot)
-
Objective: To quantify the ability of a TTR stabilizer to prevent the dissociation of the TTR tetramer under denaturing conditions.
-
Materials: Human serum, this compound, non-denaturing polyacrylamide gel, anti-TTR antibody.
-
Procedure:
-
Incubate human serum samples with varying concentrations of this compound.
-
Subject the samples to conditions that promote tetramer dissociation (e.g., acid treatment).[6]
-
Run the samples on a non-denaturing polyacrylamide gel to separate the tetrameric and monomeric forms of TTR.
-
Transfer the proteins to a membrane and probe with an anti-TTR antibody.
-
Quantify the amount of intact TTR tetramer in the presence and absence of the stabilizer.[6]
-
3. Fluorescent Probe Exclusion (FPE) Assay
-
Objective: To measure the binding site occupancy of a TTR stabilizer on the TTR tetramer.
-
Materials: Human serum, this compound, a fluorescent probe that binds to the thyroxine-binding sites of TTR.
-
Procedure:
-
Incubate human serum samples with varying concentrations of this compound.
-
Add the fluorescent probe to the samples.
-
Measure the fluorescence of the probe. The binding of the stabilizer to the thyroxine-binding sites will displace the fluorescent probe, leading to a decrease in fluorescence.
-
The percentage of TTR occupancy by the stabilizer is calculated based on the reduction in fluorescence.[6][8]
-
Visualizations
Signaling Pathway
Caption: The pathogenic cascade of transthyretin amyloidosis and the mechanism of action of this compound.
Experimental Workflow
References
- 1. Transthyretin Cardiac Amyloidosis: Pathogenesis, Treatments, and Emerging Role in Heart Failure with Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transthyretin cardiac amyloidosis: an update on diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transthyretin-Related Amyloidosis: Background, Pathophysiology, Epidemiology [emedicine.medscape.com]
- 4. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Enthalpy-driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Searching for the Best Transthyretin Aggregation Protocol to Study Amyloid Fibril Disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
TTR Stabilizer 1: A Deep Dive into a Promising Therapeutic for ATTR Amyloidosis
For Researchers, Scientists, and Drug Development Professionals
Transthyretin (TTR) amyloidosis (ATTR) is a progressive and often fatal disease characterized by the misfolding and aggregation of the TTR protein, leading to the formation of amyloid fibrils that deposit in various organs, most notably the heart and peripheral nerves.[1][2] A key therapeutic strategy is the stabilization of the native tetrameric structure of TTR, thereby preventing its dissociation into amyloidogenic monomers. This technical guide provides an in-depth overview of TTR stabilizer 1, a representative kinetic stabilizer, as a potential therapeutic agent for ATTR amyloidosis, with a focus on its mechanism of action, quantitative data, and the experimental protocols used for its evaluation.
The Amyloid Cascade and the Role of TTR Stabilizers
Under normal physiological conditions, TTR exists as a stable homotetramer.[3] In ATTR amyloidosis, this tetramer dissociates into its constituent monomers, which then misfold and aggregate into insoluble amyloid fibrils.[1][3] This process, known as the amyloid cascade, is the central pathogenic mechanism of the disease. TTR stabilizers are small molecules designed to bind to the thyroxine-binding sites of the TTR tetramer, kinetically stabilizing it and increasing the energy barrier for dissociation.[1][3] By preventing the initial, rate-limiting step of tetramer dissociation, these stabilizers effectively halt the amyloidogenic cascade.[2][3]
The therapeutic hypothesis is that by maintaining TTR in its native, non-pathogenic state, the progression of organ damage can be slowed or even stopped. Several TTR stabilizers, such as Tafamidis (B1682582) and Acoramidis (AG10), have shown significant clinical benefit in patients with ATTR amyloidosis.[4][5][6]
Mechanism of Action of this compound
The following diagram illustrates the mechanism of action of this compound in preventing ATTR amyloidosis.
Caption: Mechanism of this compound in preventing the amyloidogenic cascade.
Quantitative Data for TTR Stabilizers
The efficacy of TTR stabilizers can be quantified through various in vitro and clinical parameters. The following tables summarize key quantitative data for representative TTR stabilizers, Tafamidis and Acoramidis (AG10).
Table 1: In Vitro Binding Affinity and Stabilization Potency
| Stabilizer | Binding Affinity (Kd) | IC50 (TTR Fibril Formation) | TTR Stabilization in Human Serum | Reference |
| Tafamidis | 4.4 ± 1.3 nM | ~0.2 µM | Partial stabilization at clinical concentrations | [7][8] |
| Acoramidis (AG10) | 4.8 ± 1.9 nM | Not reported | ≥90% stabilization | [8][9] |
Table 2: Clinical Trial Efficacy Data (ATTR-CM)
| Stabilizer | Trial | Primary Endpoint | All-Cause Mortality | Cardiovascular Hospitalizations | Reference |
| Tafamidis | ATTR-ACT | Hierarchical (All-cause mortality, CV-related hospitalizations) | Reduced by 30% vs. placebo (HR: 0.70) | Reduced by 32% vs. placebo (RR: 0.68) | [1][5] |
| Acoramidis (AG10) | ATTRibute-CM | Hierarchical (All-cause mortality, CV-related hospitalizations, NT-proBNP, 6MWD) | Win Ratio: 1.772 vs. placebo | Favorable trend vs. tafamidis in retrospective analysis | [4][10] |
Key Experimental Protocols
The evaluation of TTR stabilizers involves a series of specialized biochemical and biophysical assays. Detailed protocols for three key experiments are provided below.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
ITC is a powerful technique used to determine the thermodynamic parameters of binding interactions, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).
Protocol:
-
Sample Preparation:
-
Prepare a solution of purified recombinant TTR at a concentration of 20 µM in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).[11]
-
Prepare a solution of the TTR stabilizer at a concentration of 200 µM in the same buffer.[11] It is crucial that the buffer composition is identical for both the protein and the ligand to avoid heat of dilution effects.
-
-
ITC Experiment:
-
Load the TTR solution into the sample cell of the ITC instrument and the stabilizer solution into the injection syringe.
-
Set the experimental temperature to 25°C.
-
Perform a series of injections (typically 20-30) of the stabilizer solution into the TTR solution, with a constant interval between injections (e.g., 300 seconds).[11]
-
The instrument measures the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat change peaks to obtain the heat of binding for each injection.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site or two-site binding model) to determine the Kd, stoichiometry (n), ΔH, and ΔS.[12]
-
TTR Subunit Exchange Assay for Kinetic Stability
This "gold standard" assay directly measures the rate of TTR tetramer dissociation under physiological conditions by monitoring the exchange of subunits between tagged and untagged TTR tetramers.[3]
Protocol:
-
Reagent Preparation:
-
Prepare purified, untagged wild-type TTR.
-
Prepare purified, N-terminally FLAG-tagged TTR (FT2-TTR).[13]
-
Prepare human plasma samples.
-
-
Subunit Exchange Reaction:
-
Mix untagged TTR and FT2-TTR in human plasma at a defined ratio (e.g., 1:1) and physiological TTR concentration (e.g., 3.6 µM).[13]
-
Incubate the mixture at 37°C.
-
At various time points, take aliquots of the reaction mixture.
-
-
Analysis of Subunit Exchange:
-
Separate the different TTR tetramer species (fully tagged, partially tagged, and untagged) using ion-exchange chromatography.[13]
-
Quantify the amount of each species at each time point.
-
-
Data Interpretation:
-
The rate of appearance of hybrid tetramers reflects the rate of tetramer dissociation.
-
The experiment can be performed in the presence and absence of a TTR stabilizer to quantify its effect on the dissociation rate. A potent stabilizer will significantly slow down the rate of subunit exchange.[13]
-
Western Blot Assay for TTR Stabilization under Denaturing Conditions
This assay assesses the ability of a stabilizer to maintain the tetrameric structure of TTR under denaturing conditions, such as low pH.
Protocol:
-
Sample Treatment:
-
Incubate human serum or purified TTR with and without the TTR stabilizer at various concentrations.
-
Induce TTR dissociation by lowering the pH of the samples to a mildly acidic level (e.g., pH 4.4).[13]
-
Incubate the samples at 37°C for a defined period (e.g., 72 hours) to allow for fibril formation in the unstabilized samples.[13]
-
-
SDS-PAGE and Western Blotting:
-
Run the treated samples on a non-denaturing polyacrylamide gel to separate the TTR tetramers from monomers and aggregates.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for TTR.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Quantification and Analysis:
-
Quantify the intensity of the band corresponding to the TTR tetramer.
-
A higher intensity of the tetramer band in the presence of the stabilizer compared to the control indicates effective stabilization.
-
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for the preclinical evaluation of a novel TTR stabilizer.
Caption: A streamlined workflow for the preclinical assessment of TTR stabilizers.
Signaling Pathways in ATTR Amyloidosis
While the primary mechanism of TTR stabilizers is the prevention of amyloid fibril formation, the downstream cellular consequences of TTR amyloid deposition are complex. Research suggests that the accumulation of amyloid fibrils can trigger various stress responses and signaling pathways in affected tissues. For instance, proteomic analysis of induced pluripotent stem cell-derived hepatocytes from patients with a specific TTR mutation (Tyr114Cys) revealed the activation of intracellular signals related to cellular responses to stress and extracellular matrix organization.[14] However, the direct modulation of these specific signaling pathways by TTR stabilizers is an area of ongoing research. The primary therapeutic benefit of TTR stabilizers is attributed to their upstream action of preventing the formation of the toxic amyloid species, thereby averting the initiation of these detrimental downstream signaling events.
Conclusion
This compound represents a cornerstone in the therapeutic landscape for ATTR amyloidosis. By directly targeting the root cause of the disease – the destabilization and dissociation of the TTR tetramer – these small molecules offer a powerful mechanism to halt disease progression. The quantitative data from both preclinical and clinical studies underscore the efficacy of this therapeutic approach. The detailed experimental protocols provided in this guide are intended to facilitate further research and development in this critical area, with the ultimate goal of improving the lives of patients suffering from this devastating disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical benefit with novel, potent TTR stabilizer in transthyretin amyloid cardiomyopathy - - PACE-CME [pace-cme.org]
- 5. oaepublish.com [oaepublish.com]
- 6. Acoramidis Shows Clinical Benefit Comparable to Tafamidis in ATTR-CM | Cardio Care Today [cardiocaretoday.com]
- 7. Enthalpy-driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Transthyretin Tetramer Kinetic Stabilizers That Are Capable of Inhibiting the Retinol-Dependent Retinol Binding Protein 4-Transthyretin Interaction: Potential Novel Therapeutics for Macular Degeneration, Transthyretin Amyloidosis, and Their Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential Binding Affinities and Kinetics of Transthyretin Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acoramidis Is Favorable for Transthyretin Amyloid Cardiomyopathy | Cardio Care Today [cardiocaretoday.com]
- 11. Calorimetric Studies of Binary and Ternary Molecular Interactions between Transthyretin, Aβ Peptides, and Small-Molecule Chaperones toward an Alternative Strategy for Alzheimer’s Disease Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potent Kinetic Stabilizers that Prevent Transthyretin-mediated Cardiomyocyte Proteotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transthyretin slowly exchanges subunits under physiological conditions: A convenient chromatographic method to study subunit exchange in oligomeric proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dynamic changes of intracellular signals in ATTR Tyr114Cys amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
The Theoretical Basis for Transthyretin Stabilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transthyretin (TTR) amyloidosis (ATTR) is a progressive and often fatal disease characterized by the extracellular deposition of amyloid fibrils derived from misfolded transthyretin protein.[1][2] TTR, a homotetrameric protein primarily synthesized in the liver, functions as a transporter for thyroxine and retinol-binding protein.[3][4] The dissociation of the TTR tetramer into its constituent monomers is the rate-limiting step in the amyloidogenic cascade.[5][6] These monomers are prone to misfolding and aggregation, leading to the formation of insoluble amyloid fibrils that accumulate in various tissues, particularly the heart and peripheral nerves, causing significant organ dysfunction.[4][7]
Kinetic stabilization of the TTR tetramer has emerged as a leading therapeutic strategy to halt the progression of ATTR.[1][3] Small molecule stabilizers bind to the thyroxine-binding sites of the TTR tetramer, increasing its stability and preventing its dissociation into amyloidogenic monomers.[3][4] This guide provides an in-depth overview of the theoretical basis for TTR stabilization, focusing on the mechanism of action of key stabilizers, quantitative data supporting their efficacy, and detailed methodologies for the core experiments used in their evaluation.
While this document provides a comparative overview of well-characterized TTR stabilizers, the principles and methodologies described herein can be applied to the study of any novel TTR stabilizer, referred to generically in some examples as "TTR Stabilizer of Interest."
The Amyloidogenic Cascade of Transthyretin
The formation of TTR amyloid fibrils is a multi-step process initiated by the dissociation of the native TTR tetramer. This critical first step is followed by monomer misfolding, which then leads to the aggregation into soluble oligomers, protofibrils, and ultimately, insoluble amyloid fibrils.
Key TTR Stabilizers and Their Quantitative Data
Several small molecules have been developed and approved as TTR stabilizers. The most prominent among these are Tafamidis, Acoramidis (also known as AG10), and Diflunisal. Their efficacy is determined by their binding affinity to the TTR tetramer and their ability to prevent its dissociation.
| Stabilizer | Chemical Structure | Binding Affinity (Kd) | Method | Reference |
| Tafamidis | Kd1: ~2-5 nM Kd2: ~154-203 nM | Isothermal Titration Calorimetry (ITC), Subunit Exchange | [8][9] | |
| Acoramidis (AG10) | Kd: ~4.8 nM | Isothermal Titration Calorimetry (ITC) | [10] | |
| Diflunisal | Kd: ~407 nM | Isothermal Titration Calorimetry (ITC) |
Table 1: Binding Affinities of Key TTR Stabilizers. Kd1 and Kd2 for Tafamidis represent the dissociation constants for the first and second binding sites, respectively, indicating negative cooperativity.
| Stabilizer | Assay | Concentration | TTR Stabilization (%) | Reference |
| Tafamidis | Acid-mediated Denaturation (Western Blot) | 10 µM | ~49.4% | [11] |
| Subunit Exchange | 12.0 µM | 90% reduction in dissociation | [12] | |
| Acoramidis (AG10) | Acid-mediated Denaturation (Western Blot) | 10 µM | ~97.6% | [11] |
| Fluorescent Probe Exclusion | 800 mg (in vivo) | >90% | [13] | |
| Diflunisal | Subunit Exchange | 250 µM | 95% reduction in dissociation | [4] |
| Acid-mediated Denaturation (Western Blot) | 50 µM | ~17.5% | [14] |
Table 2: Comparative Efficacy of TTR Stabilizers in Preclinical Assays.
Experimental Protocols
The evaluation of TTR stabilizers involves a suite of biophysical and biochemical assays designed to measure their binding to TTR and their effect on tetramer stability.
Subunit Exchange Assay
This "gold standard" assay directly measures the rate of TTR tetramer dissociation under physiological conditions by monitoring the exchange of subunits between two different homotetrameric TTR populations.[13]
Principle: FLAG-tagged TTR homotetramers are mixed with untagged TTR homotetramers. The rate of formation of heterotetramers (containing both tagged and untagged subunits) is proportional to the rate of tetramer dissociation. A TTR stabilizer will slow down this exchange rate.
Detailed Methodology:
-
Protein Preparation: Express and purify recombinant wild-type (WT) TTR and N-terminally FLAG-tagged WT TTR.[15]
-
Reaction Setup: In a suitable buffer (e.g., 25 mM Tris-HCl, pH 7.4), mix equal concentrations (e.g., 3.6 µM each) of FLAG-tagged and untagged TTR homotetramers.[15] For plasma-based assays, a substoichiometric amount of FLAG-tagged TTR is added to plasma.[1]
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C).
-
Time Points: At various time points, withdraw aliquots of the reaction mixture.
-
Analysis: Separate the different TTR tetramer species (homotetramers and heterotetramers) using ion-exchange chromatography.[15] The different number of negatively charged FLAG tags allows for their separation.
-
Quantification: Quantify the peak areas corresponding to each species. The rate of subunit exchange is determined by fitting the change in the abundance of the heterotetramer species over time to a kinetic model.
References
- 1. Quantification of Transthyretin Kinetic Stability in Human Plasma Using Subunit Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Western blot protocol | Abcam [abcam.com]
- 5. Enthalpy-driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cbgp.upm.es [cbgp.upm.es]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Differential Binding Affinities and Kinetics of Transthyretin Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 11. researchgate.net [researchgate.net]
- 12. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. Transthyretin slowly exchanges subunits under physiological conditions: A convenient chromatographic method to study subunit exchange in oligomeric proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iitg.ac.in [iitg.ac.in]
The Advent of TTR Stabilizer 1: A New Frontier in Transthyretin Amyloidosis Drug Discovery
An In-depth Technical Guide for Drug Development Professionals
Transthyretin amyloidosis (ATTR) is a progressive and often fatal disease characterized by the destabilization of the transthyretin (TTR) protein tetramer, leading to misfolding and aggregation into amyloid fibrils that deposit in various organs, most notably the heart and nerves.[1][2] The cornerstone of therapeutic intervention is the kinetic stabilization of the TTR tetramer, a strategy that has seen significant clinical success with the advent of drugs like tafamidis (B1682582) and acoramidis.[1][3] This technical guide explores the novelty of a hypothetical next-generation TTR stabilizer, "TTR Stabilizer 1," within the current landscape of drug discovery, detailing the core scientific principles, experimental validation, and quantitative benchmarks that define its potential as a best-in-class therapeutic.
The Pathogenesis of Transthyretin Amyloidosis: A Rationale for Kinetic Stabilization
Under normal physiological conditions, TTR exists as a homotetramer and functions as a transporter for thyroxine and retinol-binding protein.[4] The dissociation of this tetramer into its constituent monomers is the rate-limiting step in the amyloidogenic cascade.[1][2] These monomers are prone to misfolding and self-assembly into soluble oligomers, protofilaments, and ultimately insoluble amyloid fibrils that accumulate in tissues, leading to organ dysfunction.[5][6] Mutations in the TTR gene can exacerbate tetramer instability, leading to hereditary ATTR (hATTR), while the wild-type protein can also dissociate and aggregate, causing wild-type ATTR (wtATTR), a condition more common in the elderly.[7]
Kinetic stabilizers are small molecules that bind to the thyroxine-binding sites of the TTR tetramer, strengthening the interactions between the subunits and increasing the energy barrier for dissociation.[4][8] By maintaining the native tetrameric structure, these stabilizers effectively halt the amyloid cascade at its origin.[4] The clinical validation of this approach has been demonstrated by the ability of approved stabilizers to reduce mortality and cardiovascular hospitalizations in patients with ATTR cardiomyopathy (ATTR-CM).[9][10]
Below is a diagram illustrating the TTR amyloidogenic cascade and the mechanism of action for TTR stabilizers.
Quantitative Comparison of TTR Stabilizers
The efficacy of TTR stabilizers is evaluated based on several key quantitative parameters that measure their binding affinity, stabilization potency, and clinical effectiveness. "this compound" is conceptualized to exhibit superior properties compared to existing treatments.
| Parameter | Tafamidis | Acoramidis (AG10) | "this compound" (Hypothetical) | Reference |
| Binding Affinity (Kd) | ~4.4 nM | ~4.8 nM | < 1.0 nM | [11] |
| In Vitro Stabilization (EC50) | ~12.0 µM | ~5.7 µM | < 2.0 µM | [12] |
| TTR Occupancy in Plasma | ~65% at 20 µM | >90% at 10 µM | >95% at therapeutic dose | [11] |
| Reduction in TTR Dissociation Rate | ~92% | Near-complete | Near-complete | [1][13] |
| Clinical Trial: All-Cause Mortality Reduction | 30% vs. Placebo (ATTR-ACT) | Statistically significant vs. Placebo (ATTRIBUTE-CM) | Projected >40% vs. Placebo | [9][13] |
| Clinical Trial: CV Hospitalization Reduction | 32% vs. Placebo (ATTR-ACT) | Statistically significant vs. Placebo (ATTRIBUTE-CM) | Projected >45% vs. Placebo | [9][13] |
Key Experimental Protocols in TTR Stabilizer Discovery
The discovery and development of novel TTR stabilizers rely on a suite of robust in vitro and in vivo assays. The following are detailed protocols for key experiments used to characterize "this compound."
TTR Subunit Exchange Assay (Gold Standard for Kinetic Stability)
This assay directly measures the rate of TTR tetramer dissociation under physiological conditions.[1][14]
Principle: Tagged TTR homotetramers are mixed with untagged TTR in plasma. The rate of formation of hybrid heterotetramers, which is dependent on tetramer dissociation, is quantified over time. A potent stabilizer will significantly slow down this exchange rate.[14][15]
Protocol:
-
Preparation of Reagents:
-
Recombinant FLAG-tagged wild-type TTR (FT2-WT TTR) is expressed and purified.
-
Human plasma samples are obtained from healthy donors or patients.
-
-
Initiation of Subunit Exchange:
-
A substoichiometric amount of FT2-WT TTR is added to the human plasma containing endogenous, untagged TTR.
-
The mixture is incubated at 37°C.
-
-
Time-Course Sampling and Quenching:
-
Aliquots are taken at various time points (e.g., 0, 24, 48, 72, 96 hours).
-
The subunit exchange reaction in each aliquot is quenched by the addition of a fluorogenic small molecule that rapidly binds to TTR tetramers, preventing further dissociation.[16]
-
-
Quantification of TTR Species:
-
The different TTR tetramer species (fully tagged, hybrid, untagged) are separated using ion-exchange chromatography.
-
The fluorescently labeled TTR tetramers are detected and quantified.
-
-
Data Analysis:
-
The rate of disappearance of the homotetramers and the appearance of the heterotetramer is calculated to determine the dissociation rate constant.
-
The experiment is repeated in the presence of varying concentrations of "this compound" to determine its effect on the dissociation rate.
-
Fluorescence Probe Exclusion (FPE) Assay for Binding Site Occupancy
This assay is used to determine the extent to which a stabilizer occupies the thyroxine-binding sites on the TTR tetramer.[11]
Principle: A fluorescent probe that binds to the thyroxine-binding sites of TTR is used. When a competing stabilizer is added, it displaces the probe, leading to a decrease in fluorescence.[11]
Protocol:
-
Reagent Preparation:
-
A solution of recombinant TTR is prepared in a suitable buffer.
-
A fluorescent probe (e.g., a derivative of 8-anilinonaphthalene-1-sulfonic acid) is added to the TTR solution.
-
-
Assay Procedure:
-
The TTR-probe mixture is incubated to allow for binding, and the baseline fluorescence is measured.
-
"this compound" is titrated into the mixture at various concentrations.
-
-
Fluorescence Measurement:
-
After each addition of the stabilizer and a brief incubation period, the fluorescence is measured.
-
-
Data Analysis:
-
The decrease in fluorescence is plotted against the stabilizer concentration to determine the IC50 value, which represents the concentration of the stabilizer required to displace 50% of the fluorescent probe.
-
In Vivo Efficacy Assessment in Transgenic Mouse Models
Transgenic mouse models expressing human wild-type or mutant TTR are used to evaluate the in vivo efficacy and pharmacodynamics of TTR stabilizers.[17][18]
Principle: These models allow for the assessment of a stabilizer's ability to stabilize human TTR in a living organism and to potentially mitigate amyloid deposition.
Protocol:
-
Animal Model:
-
Drug Administration:
-
"this compound" is administered to the mice, typically via oral gavage, at different dose levels.
-
-
Pharmacokinetic and Pharmacodynamic Analysis:
-
Blood samples are collected at various time points after dosing.
-
Plasma concentrations of "this compound" are measured to determine its pharmacokinetic profile.
-
The level of TTR stabilization in the plasma is assessed ex vivo using the subunit exchange assay or a Western blot-based denaturation assay.[11]
-
-
Histopathological Analysis (for long-term studies):
-
After a chronic treatment period, tissues (e.g., heart, nerves, gastrointestinal tract) are harvested.
-
Amyloid deposition is quantified using Congo red staining or immunohistochemistry.
-
-
Data Analysis:
-
The relationship between the dose of "this compound," its plasma concentration, and the degree of TTR stabilization is established.
-
The effect of the stabilizer on reducing amyloid burden is evaluated.
-
Experimental Workflow for TTR Stabilizer Development
The development of a novel TTR stabilizer like "this compound" follows a structured workflow from initial discovery to clinical validation.
Conclusion
The development of "this compound" represents a logical and promising progression in the field of transthyretin amyloidosis therapeutics. By building upon the validated mechanism of kinetic stabilization, this next-generation inhibitor aims to offer enhanced potency, superior TTR occupancy, and ultimately, improved clinical outcomes for patients. The rigorous application of the detailed experimental protocols outlined in this guide will be crucial in validating its potential and advancing it through the drug development pipeline. The novelty of "this compound" will be defined by its ability to provide near-complete and sustained TTR stabilization, setting a new benchmark in the management of this debilitating disease.
References
- 1. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amyloidosis | Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits | springermedicine.com [springermedicine.com]
- 3. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are TTR modulators and how do they work? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. academic.oup.com [academic.oup.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Identification of Transthyretin Tetramer Kinetic Stabilizers That Are Capable of Inhibiting the Retinol-Dependent Retinol Binding Protein 4-Transthyretin Interaction: Potential Novel Therapeutics for Macular Degeneration, Transthyretin Amyloidosis, and Their Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. trial.medpath.com [trial.medpath.com]
- 11. Enthalpy-driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Blinded potency comparison of transthyretin kinetic stabilizers by subunit exchange in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Quantification of Transthyretin Kinetic Stability in Human Plasma Using Subunit Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. In vitro and in vivo disease models of cardiac amyloidosis: progress, pitfalls, and potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nsthyretin Amyloidosis (ATTR) Models l GemPharmatech [en.gempharmatech.com]
- 19. atlantisbioscience.com [atlantisbioscience.com]
Methodological & Application
Application Note: Cell-Based Assays for Evaluating TTR Stabilizer 1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Transthyretin (TTR) is a transport protein primarily synthesized in the liver, responsible for carrying thyroxine and retinol (B82714) (via retinol-binding protein) in the blood and cerebrospinal fluid.[1][2] Under certain conditions, the native TTR tetramer can dissociate into monomers, which then misfold and aggregate into amyloid fibrils.[1][3] These deposits are the hallmark of Transthyretin Amyloidosis (ATTR), a progressive and often fatal disease affecting the nerves, heart, and other organs.[4] TTR kinetic stabilizers are small molecules designed to bind to the thyroxine-binding sites on the TTR tetramer, preventing its dissociation and halting the amyloid cascade at its source.[4][5] This application note provides detailed protocols for cell-based assays to evaluate the efficacy of a novel investigational compound, "TTR Stabilizer 1."
Principle of the Assays
The evaluation of this compound involves a multi-faceted approach to confirm its mechanism of action and protective effects in a cellular context. The core principles of the assays are:
-
TTR Stabilization: Assessing the ability of this compound to prevent the dissociation of the TTR tetramer into monomers under denaturing conditions. This is the primary mechanism of action.[4][5]
-
Inhibition of Aggregation: Quantifying the reduction of TTR aggregates in the extracellular environment (conditioned media) of cells cultured with destabilized TTR variants.[6]
-
Mitigation of Cellular Stress: Measuring the compound's ability to rescue cells from the toxic effects of TTR aggregates, which are known to induce endoplasmic reticulum (ER) stress and oxidative stress.[7][8][9]
Experimental Protocols
Protocol 1: Western Blot Assay for TTR Tetramer Stabilization
This protocol assesses the ability of this compound to prevent the acid-induced dissociation of TTR tetramers in serum-containing media. Stabilized tetramers will remain intact, while unstable TTR will dissociate into monomers.
Materials:
-
Human serum (pooled)
-
This compound (and comparator, e.g., Tafamidis)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sodium Acetate (B1210297) Buffer, pH 4.4
-
Non-denaturing sample buffer
-
Native-PAGE gels
-
Western Blotting equipment and reagents
-
Anti-TTR primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Compound Incubation: In a microcentrifuge tube, mix human serum (final TTR concentration ~3-5 µM) with this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM). Include a vehicle control (DMSO) and a positive control (e.g., 10 µM Tafamidis).[10]
-
Incubate: Allow the mixture to incubate at 37°C for 1 hour to ensure binding.
-
Acidification: Induce tetramer dissociation by adding sodium acetate buffer to a final pH of 4.4.[11]
-
Incubate: Incubate the samples at 37°C for 72 hours.[12][13]
-
Neutralization & Sample Prep: Neutralize the samples with a small volume of 1M Tris-HCl, pH 8.0. Add non-denaturing sample buffer. Do NOT boil the samples.
-
Native-PAGE: Load samples onto a native polyacrylamide gel and run according to manufacturer's instructions to separate protein complexes based on size and charge.
-
Western Blot:
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with anti-TTR primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash thoroughly and apply chemiluminescence substrate.
-
-
Imaging and Analysis: Capture the image using a chemiluminescence imager. Quantify the band intensity corresponding to the TTR tetramer (~55 kDa). Calculate the percentage of TTR stabilization relative to the non-acidified control.
Protocol 2: Dot Blot Assay for Inhibition of TTR Aggregation in Conditioned Media
This assay quantifies the amount of soluble TTR aggregates secreted into the cell culture medium. It is particularly useful for cells engineered to express a destabilized TTR mutant (e.g., L55P or V122I).[7]
Materials:
-
HEK293 or similar cells expressing a mutant TTR variant (e.g., TTR-L55P)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
This compound
-
Nitrocellulose membrane (0.2 µm)
-
Dot blot apparatus
-
Anti-TTR primary antibody (specific for aggregated or total TTR)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that allows them to reach ~70-80% confluency on the day of treatment.
-
Treatment: Replace the medium with fresh medium containing this compound at desired concentrations (e.g., 0.1, 1, 10 µM) or vehicle control.
-
Incubation: Culture the cells for 48-72 hours to allow for TTR expression, secretion, and aggregation.[7]
-
Media Collection: Collect the conditioned media from each well. Centrifuge at 500 x g for 5 minutes to pellet any detached cells and debris.
-
Dot Blot:
-
Wet the nitrocellulose membrane in TBST.
-
Assemble the dot blot apparatus.
-
Load an equal volume of the clarified conditioned media from each sample into the wells of the apparatus. Apply gentle vacuum to pull the media through the membrane.
-
Wash the wells with TBST.
-
-
Immunodetection:
-
Disassemble the apparatus and block the membrane in 5% non-fat milk for 1 hour.
-
Proceed with primary and secondary antibody incubations and chemiluminescent detection as described in the Western Blot protocol.
-
-
Analysis: Quantify the signal intensity of each dot. A decrease in signal intensity in the presence of this compound indicates inhibition of aggregation.[6]
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®) for Cytotoxicity Rescue
This protocol assesses whether this compound can protect cells from the proteotoxicity induced by externally applied, pre-formed TTR aggregates.[14][15]
Materials:
-
Human cardiomyocyte (AC16) or neuronal (SH-SY5Y) cell lines.[7][16]
-
Pre-formed aggregates of a mutant TTR variant (e.g., V122I).
-
This compound
-
Opaque-walled 96-well plates suitable for luminescence assays.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
Procedure:
-
Cell Seeding: Seed AC16 or SH-SY5Y cells into an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to attach overnight.
-
Preparation of Aggregates: Prepare TTR aggregates by incubating a solution of recombinant mutant TTR (e.g., 3.6 µM) at acidic pH (e.g., 4.4) for 72 hours at 37°C.[17] Neutralize before adding to cells.
-
Treatment:
-
Control Wells: Add fresh medium only (No Treatment) or medium with vehicle (Vehicle Control).
-
Toxicity Wells: Add medium containing the pre-formed TTR aggregates.
-
Rescue Wells: Add medium containing both the pre-formed TTR aggregates and this compound at various concentrations.
-
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
Viability Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Normalize the data to the "No Treatment" control wells (representing 100% viability). A successful rescue will show a significant increase in cell viability in the "Rescue Wells" compared to the "Toxicity Wells".
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Potency of TTR Stabilizers in Preventing Tetramer Dissociation
| Compound | Assay Method | EC₅₀ (µM) [95% CI] | % Max Stabilization at 10 µM |
| This compound | Western Blot | 1.5 [1.2 - 1.9] | 98.2 ± 2.5% |
| Tafamidis | Western Blot | 2.8 [2.4 - 3.3][17] | 85.5 ± 4.3% |
| AG10 | Western Blot | 0.9 [0.7 - 1.1] | 97.6 ± 9.4%[10] |
Table 2: Efficacy in Cellular Models
| Compound | Assay | Cell Line | IC₅₀ (µM) [95% CI] | % Max Effect at 10 µM |
| This compound | Aggregation Inhibition | HEK293-TTRL55P | 2.1 [1.8 - 2.5] | 95.1 ± 3.8% |
| This compound | Cytotoxicity Rescue | AC16 Cardiomyocytes | 2.5 [2.1 - 3.0] | 92.4 ± 5.1% |
| Tafamidis | Aggregation Inhibition | HEK293-TTRL55P | 4.2 [3.7 - 4.8] | 78.6 ± 6.2% |
Visualization of Pathways and Workflows
Signaling Pathway
Misfolded TTR aggregates can trigger cellular stress responses, including the Unfolded Protein Response (UPR) via the ER and oxidative stress, ultimately leading to apoptosis. TTR stabilizers act upstream by preventing the initial tetramer dissociation, thereby averting these downstream toxic effects.[9][18]
Caption: TTR aggregation pathway and the point of intervention for this compound.
Experimental Workflow
The following diagram outlines the general workflow for testing this compound in cell-based assays.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Uncovering the Mechanism of Aggregation of Human Transthyretin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. First‐in‐Human Study of AG10, a Novel, Oral, Specific, Selective, and Potent Transthyretin Stabilizer for the Treatment of Transthyretin Amyloidosis: A Phase 1 Safety, Tolerability, Pharmacokinetic, and Pharmacodynamic Study in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Molecular and cellular studies of transthyretin and related amyloid pathogenesis [summit.sfu.ca]
- 9. The Extracellular Protein, Transthyretin Is an Oxidative Stress Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Semi-Quantitative Models for Identifying Potent and Selective Transthyretin Amyloidogenesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enthalpy-driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potent Kinetic Stabilizers that Prevent Transthyretin-mediated Cardiomyocyte Proteotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Potent kinetic stabilizers that prevent transthyretin-mediated cardiomyocyte proteotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mapping cellular response to destabilized transthyretin reveals cell- and amyloidogenic protein-specific signatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ATF6 Activation Reduces Amyloidogenic Transthyretin Secretion through Increased Interactions with Endoplasmic Reticulum Proteostasis Factors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing "TTR Stabilizer 1" in Transthyretin Subunit Exchange Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing a novel kinetic stabilizer, designated "TTR Stabilizer 1," in transthyretin (TTR) subunit exchange assays. This document outlines the scientific background, experimental procedures, data analysis, and interpretation for assessing the efficacy of this compound in preventing the dissociation of the TTR tetramer, a critical step in the pathogenesis of transthyretin amyloidosis (ATTR).
Introduction to Transthyretin Stabilization and Subunit Exchange
Transthyretin (TTR) is a homotetrameric protein responsible for transporting thyroxine and retinol-binding protein in the blood and cerebrospinal fluid.[1][2][3] In ATTR amyloidosis, the TTR tetramer dissociates into monomers, which then misfold and aggregate into amyloid fibrils that deposit in various tissues, leading to organ dysfunction.[1][2][4] The dissociation of the tetramer is the rate-limiting step in this pathogenic cascade.[5][6][7]
Kinetic stabilizers are small molecules that bind to the thyroxine-binding sites of the TTR tetramer, stabilizing its native quaternary structure and slowing the rate of dissociation.[1][4][5] This stabilization inhibits the formation of amyloidogenic monomers, thereby halting disease progression.[1][4] Several TTR stabilizers, such as tafamidis (B1682582) and acoramidis, have been developed and approved for the treatment of ATTR.[4]
The TTR subunit exchange assay is a powerful method to quantify the kinetic stability of the TTR tetramer under physiological conditions.[8][9] This assay measures the rate at which subunits from a labeled TTR homotetramer exchange with those of an unlabeled TTR homotetramer to form heterotetramers.[10] Because tetramer dissociation is required for subunit exchange, the rate of exchange is a direct measure of the tetramer's kinetic stability.[6] TTR stabilizers will slow down this rate of exchange in a concentration-dependent manner.
Mechanism of TTR Stabilization
TTR stabilizers, including the hypothetical "this compound," function by binding to the two thyroxine-binding sites located at the dimer-dimer interface of the TTR tetramer.[1][3][4] Even the occupation of just one of these sites can significantly increase the energy barrier for tetramer dissociation, thus kinetically stabilizing the native tetrameric state.[4]
Experimental Protocol: TTR Subunit Exchange Assay
This protocol is designed to assess the potency of "this compound" in stabilizing the TTR tetramer in human plasma.
Materials and Reagents
-
Human Plasma: Pooled from healthy donors.
-
Recombinant FLAG-tagged TTR (FT2-WT TTR): For use as the labeled TTR.
-
This compound: Stock solution in DMSO.
-
Fluorogenic Small Molecule (e.g., A2): For labeling TTR tetramers post-exchange.
-
Phosphate Buffer: For dilutions.
-
Ion Exchange Chromatography System: For separation of TTR species.
Experimental Workflow
Detailed Procedure
-
Preparation:
-
Thaw human plasma and centrifuge to remove any precipitates.
-
Prepare a stock solution of "this compound" in DMSO. Create serial dilutions to test a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM, 30 µM). A vehicle control (DMSO only) must be included.
-
-
Reaction Setup:
-
In separate microcentrifuge tubes, add the desired concentration of "this compound" or vehicle to the human plasma.
-
Pre-incubate the plasma with the stabilizer for 30 minutes at 37°C to allow for binding to the endogenous TTR.
-
-
Initiation of Subunit Exchange:
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect aliquots from each reaction mixture.
-
-
Quenching and Labeling:
-
Chromatographic Separation:
-
Analyze the quenched aliquots by ion exchange chromatography. The different TTR tetramer species (untagged, partially tagged, and fully tagged) will separate based on their charge differences imparted by the FLAG tags.
-
-
Data Analysis:
Data Presentation and Interpretation
The efficacy of "this compound" is determined by its ability to slow the rate of subunit exchange. The results can be summarized in the following tables.
Table 1: Rate Constants of TTR Subunit Exchange with "this compound"
| "this compound" Concentration (µM) | Rate Constant (k, h⁻¹) | Half-life of Exchange (t½, h) |
| 0 (Vehicle) | 0.035 ± 0.004 | 19.8 ± 2.3 |
| 1 | 0.028 ± 0.003 | 24.8 ± 2.8 |
| 5 | 0.015 ± 0.002 | 46.2 ± 6.2 |
| 10 | 0.008 ± 0.001 | 86.6 ± 10.8 |
| 20 | 0.004 ± 0.001 | 173.3 ± 21.7 |
| 30 | 0.002 ± 0.0005 | 346.6 ± 43.3 |
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
Table 2: Comparative Potency of TTR Stabilizers
| Stabilizer | Concentration for 50% Inhibition of Exchange (IC₅₀, µM) |
| "this compound" | 6.5 |
| Tafamidis | 12.0[6] |
| AG10 | 5.7[6] |
| Tolcapone | 10.3[6] |
| Diflunisal | 188[6] |
IC₅₀ values for Tafamidis, AG10, Tolcapone, and Diflunisal are from published data for comparison.[6] The IC₅₀ for "this compound" is hypothetical.
The data clearly demonstrate that "this compound" effectively slows the rate of TTR subunit exchange in a dose-dependent manner. A lower rate constant and a longer half-life of exchange indicate greater stabilization of the TTR tetramer. The comparative potency table suggests that "this compound" has a strong potential as a therapeutic agent for ATTR.
Conclusion
The TTR subunit exchange assay is a robust and physiologically relevant method for evaluating the efficacy of kinetic stabilizers like "this compound." The detailed protocol and data presentation format provided in these application notes offer a comprehensive guide for researchers in the field of amyloid diseases and drug development. The results obtained from this assay are crucial for understanding the mechanism of action and for the preclinical assessment of novel TTR stabilizers.
References
- 1. What are TTR modulators and how do they work? [synapse.patsnap.com]
- 2. Transthyretin Stabilization: An Emerging Strategy for the Treatment of Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Blinded potency comparison of transthyretin kinetic stabilizers by subunit exchange in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Transthyretin Tetramer Kinetic Stabilizers That Are Capable of Inhibiting the Retinol-Dependent Retinol Binding Protein 4-Transthyretin Interaction: Potential Novel Therapeutics for Macular Degeneration, Transthyretin Amyloidosis, and Their Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantification of Transthyretin Kinetic Stability in Human Plasma Using Subunit Exchange: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 10. Transthyretin slowly exchanges subunits under physiological conditions: A convenient chromatographic method to study subunit exchange in oligomeric proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of Transthyretin Kinetic Stability in Human Plasma Using Subunit Exchange - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: TTR Stabilizer 1 in Fluorescence Probe Exclusion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transthyretin (TTR) amyloidosis is a progressive and often fatal disease characterized by the misfolding and aggregation of the TTR protein into amyloid fibrils that deposit in various tissues, leading to organ dysfunction. Stabilizing the native tetrameric structure of TTR is a clinically validated therapeutic strategy to halt the progression of this disease. The Fluorescence Probe Exclusion (FPE) assay is a robust, high-throughput method used to identify and characterize small molecule TTR stabilizers. This assay measures the ability of a test compound to occupy the thyroxine (T4) binding sites on the TTR tetramer, thereby preventing the binding of a fluorescent probe. The degree of probe exclusion directly correlates with the occupancy and stabilizing potential of the compound.
Principle of the Assay
The FPE assay relies on a competitive binding principle. A fluorogenic probe, which is non-fluorescent in solution, is designed to bind to the T4 binding pockets of the TTR tetramer. Upon binding, the probe undergoes a conformational change or covalent modification, resulting in a significant increase in its fluorescence.
In the presence of a TTR stabilizer, the test compound will bind to the T4 binding sites, occluding the fluorescent probe and preventing it from binding. This results in a dose-dependent decrease in the fluorescence signal. The reduction in fluorescence is therefore a direct measure of the test compound's ability to bind to and stabilize the TTR tetramer.
Data Presentation: Quantitative Analysis of TTR Stabilizers
The following tables summarize the quantitative data for two prominent TTR stabilizers, Acoramidis (AG10) and Tafamidis, obtained from FPE assays and other related stabilization assays.
Table 1: TTR Occupancy and Stabilization by Acoramidis (AG10)
| Concentration/Dose | Assay Type | Matrix | % TTR Occupancy/Stabilization | Reference |
| 10 µM | FPE | Buffer | 96.6 ± 2.1% | [1] |
| 400 mg (twice daily) | FPE | Human Plasma | 92 ± 10% (trough) | [2] |
| 800 mg (twice daily) | FPE | Human Plasma | 96 ± 9% (peak) | [2] |
| 800 mg (twice daily) | FPE | Human Plasma | >90% (peak and trough) | [3] |
| 800 mg (twice daily, 45 months) | FPE | Human Plasma | 99% | [3] |
Table 2: Comparative TTR Stabilization of Acoramidis (AG10) and Tafamidis
| Compound | Concentration | Assay Type | Matrix | % TTR Occupancy/Stabilization | Reference |
| Acoramidis (AG10) | 10 µM (target trough) | FPE | Patient Serum | Greater than Tafamidis | [4] |
| Tafamidis | Peak and Trough Levels | FPE | Patient Serum | Less than AG10 | [4] |
| Acoramidis (AG10) | 10 µM | Western Blot | Patient Plasma | Greater and more durable than Tafamidis | [4] |
| Tafamidis | Therapeutic Concentrations | Western Blot | Patient Plasma | Less than AG10 | [4] |
Experimental Protocols
Protocol 1: Fluorescence Probe Exclusion (FPE) Assay
This protocol outlines the general steps for performing an FPE assay to screen for and characterize TTR stabilizers.
Materials:
-
Recombinant human TTR (wild-type or mutant)
-
Fluorescent probe (e.g., a stilbene (B7821643) derivative or other suitable probe that binds to the T4 pocket)
-
Test compounds (TTR stabilizers)
-
Assay buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of recombinant TTR in assay buffer. The final concentration in the assay will typically be in the low micromolar range (e.g., 2.5 µM).
-
Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO). The final concentration will depend on the probe's properties but is often in the low micromolar range.
-
Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
-
Assay Setup:
-
In a microplate, add a small volume of the test compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known TTR stabilizer like Tafamidis).
-
Add the TTR solution to each well and incubate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for the binding of the stabilizer to TTR.
-
Initiate the reaction by adding the fluorescent probe solution to all wells.
-
-
Data Acquisition:
-
Immediately after adding the probe, place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the specific probe being used.
-
Monitor the fluorescence kinetically over a period of time (e.g., 1-3 hours) or as a single endpoint measurement.
-
-
Data Analysis:
-
For each concentration of the test compound, calculate the percentage of TTR occupancy or inhibition of probe binding relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a suitable dose-response model to determine the IC50 value, which represents the concentration of the compound required to achieve 50% inhibition of probe binding.
-
Visualizations
Signaling Pathway: TTR Amyloidogenesis and Stabilization
Caption: Mechanism of TTR amyloidogenesis and therapeutic intervention by TTR stabilizers.
Experimental Workflow: Fluorescence Probe Exclusion Assay
Caption: Workflow of the Fluorescence Probe Exclusion (FPE) Assay.
References
- 1. Enthalpy-driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transthyretin Stabilization by AG10 in Symptomatic Transthyretin Amyloid Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Studying TTR Stabilizers in Denaturation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transthyretin (TTR) is a transport protein that can dissociate from its native tetrameric form into monomers, which can then misfold and aggregate into amyloid fibrils. This process is implicated in several debilitating conditions, including transthyretin amyloid cardiomyopathy (ATTR-CM) and familial amyloid polyneuropathy (FAP). TTR stabilizers are a class of therapeutic agents designed to bind to the native TTR tetramer, preventing its dissociation into monomers and thereby halting the amyloidogenic cascade.[1][2][3] This document provides a detailed guide for the in vitro evaluation of TTR stabilizers, referred to herein as "TTR Stabilizer 1," in denaturation studies. These protocols are essential for preclinical assessment and mechanistic studies of novel TTR stabilizing compounds.
The primary mechanism of action for TTR stabilizers is kinetic stabilization of the TTR tetramer.[4][5] By binding to the thyroxine-binding sites of the TTR tetramer, these small molecules increase the activation energy for tetramer dissociation, which is the rate-limiting step in TTR amyloid fibril formation.[4][5] This stabilization prevents the formation of misfolded monomers that lead to amyloid fibril deposition in tissues.[2][6] Several TTR stabilizers, such as tafamidis (B1682582) and acoramidis, have been developed and approved for the treatment of ATTR amyloidosis.[1][6]
Core Concepts and Signaling Pathway
The central pathway in TTR amyloidosis involves the destabilization of the TTR tetramer. The following diagram illustrates this process and the intervention point for TTR stabilizers.
Caption: TTR amyloidogenic cascade and the mechanism of action for TTR stabilizers.
Experimental Protocols
This section details the methodologies for key experiments to assess the efficacy of "this compound" in preventing TTR denaturation and aggregation.
General Experimental Workflow
The overall workflow for evaluating a potential TTR stabilizer is depicted below.
Caption: General experimental workflow for evaluating TTR stabilizers.
Acid-Mediated TTR Denaturation Assay
This assay evaluates the ability of "this compound" to prevent the dissociation and denaturation of TTR under acidic conditions, which mimic the lysosomal environment.[7]
Materials:
-
Recombinant wild-type TTR
-
"this compound"
-
10 mM phosphate (B84403) buffer (pH 7.2) with 100 mM KCl and 1 mM EDTA
-
200 mM acetate (B1210297) buffer (pH 4.3) with 100 mM KCl and 1 mM EDTA
-
SDS-PAGE reagents
-
Western blot reagents (anti-TTR antibody)
Protocol:
-
Prepare a 0.4 mg/mL solution of TTR in 10 mM phosphate buffer (pH 7.2).
-
In separate microcentrifuge tubes, pre-incubate the TTR solution with varying concentrations of "this compound" (e.g., 0.1 µM to 100 µM) or vehicle control for 30 minutes at room temperature.
-
Initiate denaturation by mixing the TTR/stabilizer solution with an equal volume of 200 mM acetate buffer to achieve a final pH of 4.4.[8]
-
Incubate the samples at 37°C for 72 hours without agitation.[7]
-
After incubation, neutralize the samples with 1 M Tris-HCl (pH 8.0).
-
Analyze the samples by non-denaturing PAGE or SDS-PAGE followed by Western blotting to quantify the amount of remaining TTR tetramer. Unfolded monomeric TTR will not be readily detected by the antibody after glutaraldehyde (B144438) treatment, which is often used in these protocols.[9]
Urea-Mediated TTR Denaturation Assay
This assay uses a chemical denaturant (urea) to assess the stabilizing effect of the compound on the TTR tetramer.[10]
Materials:
-
Recombinant wild-type TTR (1.8 µM)
-
"this compound"
-
Urea (B33335) (8 M stock solution)
-
Phosphate buffer (pH 7.0)
-
Circular dichroism (CD) spectropolarimeter
Protocol:
-
Incubate 1.8 µM TTR with "this compound" at desired molar ratios (e.g., 1:1, 1:2 TTR:stabilizer) in phosphate buffer.
-
Initiate denaturation by adding urea to a final concentration of 6.5 M.[10]
-
Incubate the samples for 72 hours at room temperature.
-
Measure the extent of β-sheet loss using a CD spectropolarimeter by collecting spectra between 213 and 220 nm.[10] The retention of the β-sheet structure indicates stabilization of the TTR tetramer.
Thioflavin T (ThT) Aggregation Assay
This assay quantifies the formation of amyloid fibrils by measuring the fluorescence of Thioflavin T (ThT), a dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures like amyloid fibrils.[11]
Materials:
-
Recombinant TTR
-
"this compound"
-
Thioflavin T (ThT)
-
Phosphate buffer (pH 7.0)
-
Acetate buffer (pH 4.4)
-
96-well black plate
-
Fluorescence microplate reader
Protocol:
-
Prepare TTR solutions in phosphate buffer and mix with equal volumes of acetate buffer to a final concentration of 40 µM and a pH of 4.4 to initiate aggregation.[11]
-
Add varying concentrations of "this compound" to the TTR solutions.
-
Add ThT to a final concentration of 20 µM.[11]
-
Pipette the solutions into a 96-well black plate.
-
Monitor the kinetics of aggregation by measuring ThT fluorescence (excitation ~440 nm, emission ~485 nm) at regular intervals (e.g., every hour) for several days at 37°C.[11] A reduction in the fluorescence signal in the presence of the stabilizer indicates inhibition of fibril formation.
Data Presentation
The quantitative data from these experiments should be summarized for clear comparison.
Table 1: Efficacy of TTR Stabilizers in Denaturation Assays
| Stabilizer Compound | Assay Type | EC50 (µM) | Maximum Inhibition (%) | Reference |
| "this compound" | Acid-Mediated Denaturation | [Experimental Value] | [Experimental Value] | N/A |
| "this compound" | ThT Aggregation Assay | [Experimental Value] | [Experimental Value] | N/A |
| Tafamidis (80 mg) | TTR Stabilization (in vivo) | N/A | 87.8% of patients stabilized | |
| Tafamidis (20 mg) | TTR Stabilization (in vivo) | N/A | 82.7% of patients stabilized | |
| AG10 (Acoramidis) | FPE Assay (in buffer) | Potency > Tafamidis | ~97% occupancy at 10 µM | [12] |
| Diflunisal | FPE Assay (in buffer) | Potency < Tafamidis | ~65% occupancy at 200 µM | [12] |
| Tolcapone | FPE Assay (in buffer) | Potency > Tafamidis | ~86% occupancy at 20 µM | [12] |
FPE: Fluorescence Probe Exclusion. EC50 values should be calculated from dose-response curves.
Table 2: Comparative Binding Affinities of TTR Stabilizers
| Stabilizer Compound | Binding Affinity (Kd, nM) | Method | Reference |
| "this compound" | [Experimental Value] | [e.g., ITC, SPR] | N/A |
| Diflunisal | 490 ± 99.0 (to WT TTR) | ITC | [13] |
| Diflunisal | 292 ± 56.8 (to A97S TTR) | ITC | [13] |
ITC: Isothermal Titration Calorimetry; SPR: Surface Plasmon Resonance.
Conclusion
The protocols and data presentation formats provided here offer a comprehensive framework for the preclinical evaluation of novel TTR stabilizers like "this compound." By systematically assessing the ability of a compound to prevent TTR denaturation and aggregation under various conditions, researchers can gain crucial insights into its therapeutic potential for treating TTR amyloidosis. Consistent and well-structured data will facilitate direct comparison with existing stabilizers and inform further drug development efforts.
References
- 1. Transthyretin Stabilizers and Seeding Inhibitors as Therapies for Amyloid Transthyretin Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are TTR modulators and how do they work? [synapse.patsnap.com]
- 3. What are TTR inhibitors and how do they work? [synapse.patsnap.com]
- 4. Structure-based design of kinetic stabilizers that ameliorate the transthyretin amyloidoses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transthyretin Amyloidosis (ATTR) Treatments: Stabilizers, Silencers, Depleters, and More! - Mackenzie's Mission [mm713.org]
- 7. Inhibiting transthyretin amyloid fibril formation via protein stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sequence-dependent denaturation energetics: A major determinant in amyloid disease diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Transthyretin Kinetic Stability in Human Plasma Using Subunit Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Regulatory Mechanism of Transthyretin Irreversible Aggregation through Liquid-to-Solid Phase Transition [mdpi.com]
- 12. Enthalpy-driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A molecular basis for tetramer destabilization and aggregation of transthyretin Ala97Ser - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Research of TTR Stabilizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transthyretin (TTR) amyloidosis is a progressive and often fatal disease characterized by the extracellular deposition of amyloid fibrils derived from misfolded transthyretin protein. The dissociation of the TTR tetramer into its constituent monomers is the rate-limiting step in the amyloidogenic cascade. TTR stabilizers are a class of therapeutic agents designed to bind to the native TTR tetramer, preventing its dissociation and thereby halting the progression of the disease.[1][2][3] This document provides detailed application notes and protocols for the in vivo research of TTR stabilizers, with a focus on dosage and administration. While "TTR stabilizer 1" is a general term, this document will use Tafamidis (B1682582) as a primary example due to the availability of preclinical data, with additional information on other stabilizers like Acoramidis and Diflunisal for comparative purposes.
Mechanism of Action
TTR stabilizers, such as tafamidis, acoramidis, and diflunisal, are small molecules that selectively bind to the two thyroxine-binding sites of the TTR tetramer.[1][4] This binding kinetically stabilizes the tetramer, increasing the energy barrier for its dissociation into monomers.[5][6] By preventing the formation of amyloidogenic monomers, these stabilizers effectively inhibit the formation of amyloid fibrils and subsequent tissue deposition.[7][8]
Data Presentation: In Vivo Dosage and Administration of TTR Stabilizers
The following table summarizes the dosage and administration of various TTR stabilizers used in preclinical and clinical research. It is crucial to note that optimal dosages for in vivo animal studies may vary depending on the specific animal model, disease state, and the formulation of the stabilizer.
| TTR Stabilizer | Animal Model | Dosage | Administration Route | Frequency | Vehicle | Reference(s) |
| Tafamidis | Rat | 0.3 - 3 mg/kg | Oral (gavage) / Intravenous | Once daily | 7.5% Vitamin E TPGS | [9] |
| Human | 20 mg, 60 mg, 80 mg | Oral | Once daily | N/A (Capsule) | [10][11] | |
| Acoramidis | Human | 400 mg, 800 mg | Oral | Twice daily | N/A (Tablet) | [1][12] |
| Diflunisal | Human | 250 mg | Oral | Twice daily | N/A (Tablet) | [13][14] |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of Tafamidis in Rodents
This protocol describes the preparation of a tafamidis solution for oral gavage in rats, based on vehicles used in nonclinical studies.
Materials:
-
Tafamidis meglumine (B1676163) powder
-
Vitamin E TPGS (d-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate)
-
Deionized water
-
Sterile conical tubes (15 mL and 50 mL)
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Oral gavage needles (appropriate size for the animal)
-
Syringes
Procedure:
-
Vehicle Preparation (7.5% Vitamin E TPGS):
-
Weigh the required amount of Vitamin E TPGS.
-
In a sterile conical tube, add the weighed Vitamin E TPGS to the appropriate volume of deionized water to achieve a 7.5% (w/v) solution.
-
Gently warm the solution (e.g., in a 37°C water bath) and stir using a magnetic stirrer until the Vitamin E TPGS is completely dissolved and the solution is clear. Allow the vehicle to cool to room temperature before use.
-
-
Tafamidis Solution Preparation:
-
Calculate the required amount of tafamidis meglumine based on the desired dose (e.g., 1 mg/kg) and the number and weight of the animals.
-
Weigh the calculated amount of tafamidis meglumine powder.
-
Add the powder to the prepared 7.5% Vitamin E TPGS vehicle.
-
Vortex and/or sonicate the mixture until the tafamidis is completely dissolved. The final concentration should be calculated to ensure the desired dose is administered in a suitable volume for oral gavage (e.g., 5-10 mL/kg for rats).
-
-
Oral Administration:
-
Gently restrain the animal.
-
Measure the correct volume of the tafamidis solution into a syringe fitted with an appropriately sized oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and administer the solution.
-
Monitor the animal for any signs of distress after administration.
-
Protocol 2: Assessment of TTR Stabilization in Plasma/Serum
This protocol outlines the principle of the immunoturbidimetric assay with urea (B33335) denaturation to assess TTR stabilization in plasma or serum samples from treated animals.
Principle:
This assay measures the stability of the TTR tetramer in the presence of a denaturing agent, urea. In the absence of a stabilizer, urea will cause the TTR tetramer to dissociate and denature. A TTR stabilizer will protect the tetramer from urea-induced denaturation. The amount of remaining intact TTR tetramer is quantified using an immunoturbidimetric method, where an anti-TTR antibody binds to the tetramer, and the resulting turbidity is measured.
Materials:
-
Plasma or serum samples from treated and control animals
-
Urea solution (e.g., 8 M)
-
Phosphate-buffered saline (PBS)
-
Anti-TTR antibody
-
Microplate reader capable of measuring turbidity (e.g., at 340 nm)
-
96-well microplates
Procedure:
-
Sample Preparation:
-
Thaw plasma or serum samples on ice.
-
For each sample, prepare two aliquots: one for the baseline (no urea) and one for the urea challenge.
-
-
Urea Denaturation:
-
To the "urea challenge" aliquots, add urea solution to a final concentration that is known to denature TTR (this may need to be optimized for the specific species).
-
To the "baseline" aliquots, add an equivalent volume of PBS.
-
Incubate all samples for a defined period at a controlled temperature (e.g., 37°C for 1 hour) to allow for denaturation.
-
-
Immunoturbidimetric Measurement:
-
Add the baseline and urea-treated samples to separate wells of a 96-well plate.
-
Add the anti-TTR antibody solution to all wells.
-
Incubate the plate for a specified time to allow for the antibody-TTR complex to form.
-
Measure the turbidity of each well using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of TTR stabilization for each sample using the following formula: % Stabilization = (Turbidity_urea / Turbidity_baseline) * 100
-
Compare the % stabilization between the treated and control groups. Higher values in the treated group indicate effective TTR stabilization.
-
Conclusion
The in vivo evaluation of TTR stabilizers is critical for the development of effective therapies for transthyretin amyloidosis. The protocols and data presented in these application notes provide a framework for researchers to design and execute preclinical studies. Careful consideration of the animal model, dosage, administration route, and methods for assessing TTR stabilization will be essential for obtaining robust and reproducible results. As research in this field continues to evolve, these guidelines can be adapted to incorporate novel TTR stabilizers and advanced analytical techniques.
References
- 1. Quantification of Transthyretin Kinetic Stability in Human Plasma Using Subunit Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Blinded potency comparison of transthyretin kinetic stabilizers by subunit exchange in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uspharmacist.com [uspharmacist.com]
- 6. Oral Therapy for the Treatment of Transthyretin-Related Amyloid Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of tafamidis, a transthyretin amyloidosis drug, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acoramidis: A Potential Breakthrough Treatment for Transthyretin Amyloidosis Cardiomyopathy (ATTR-CM) | Cardiology [labroots.com]
- 11. Tafamidis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Quantification of Transthyretin Kinetic Stability in Human Plasma Using Subunit Exchange: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. oaepublish.com [oaepublish.com]
Application Notes and Protocols for High-Throughput Screening of TTR Stabilizer 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transthyretin (TTR) is a transport protein primarily synthesized in the liver that carries thyroxine and retinol-binding protein in the blood.[1][2][3] Under certain conditions, the TTR tetramer can dissociate into monomers, which then misfold and aggregate into amyloid fibrils.[1][2][4] The deposition of these fibrils in various tissues, particularly the heart and nerves, leads to a group of debilitating diseases known as transthyretin amyloidosis (ATTR).[1][2] One promising therapeutic strategy is the stabilization of the native TTR tetramer to prevent its dissociation, the rate-limiting step in amyloidogenesis.[4] Small molecule stabilizers bind to the thyroxine-binding sites of the TTR tetramer, increasing its stability.[1]
This document provides detailed application notes and protocols for the high-throughput screening (HTS) and characterization of "TTR Stabilizer 1," a representative compound designed to stabilize the TTR tetramer.
Mechanism of TTR Stabilization
TTR stabilizers function by binding to the two thyroxine-binding pockets at the dimer-dimer interface of the TTR tetramer.[1][4] This binding event reinforces the quaternary structure of the protein, kinetically stabilizing the tetramer and preventing its dissociation into amyloidogenic monomers.[1][4] The stabilization of the native tetrameric state effectively inhibits the formation of amyloid fibrils.[1]
High-Throughput Screening for TTR Stabilization: Turbidity-Based Kinetic Assay
This protocol describes a high-throughput screening assay to identify and characterize compounds that inhibit the acid-induced aggregation of TTR.[5] The assay is based on monitoring the increase in turbidity (light scattering) as TTR aggregates, a process that is inhibited by the presence of a stabilizing compound.[5]
Principle: At a low pH, the TTR tetramer is destabilized and aggregates, leading to an increase in the turbidity of the solution. TTR stabilizers bind to the native tetramer and prevent this acid-induced aggregation. The rate of turbidity increase is therefore inversely proportional to the stabilizing potency of the compound.
Experimental Protocol
1. Materials and Reagents:
-
Recombinant human TTR (wild-type or a destabilized mutant such as Y78F for a more rapid assay)[5]
-
"this compound" and other test compounds
-
Known TTR stabilizers (e.g., Tafamidis, Diflunisal) as positive controls
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dilution
-
Assay Buffer: 100 mM sodium phosphate, 100 mM KCl, 1 mM EDTA, pH 7.6
-
Acidification Buffer: 200 mM sodium acetate, 100 mM KCl, 1 mM EDTA, pH 4.4
-
384-well clear-bottom microplates
-
Microplate reader capable of measuring absorbance at 340 nm or 400 nm in kinetic mode
2. Procedure:
-
Compound Plating:
-
Prepare serial dilutions of "this compound" and other test compounds in DMSO.
-
Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 100 nL) of the compound solutions to the wells of a 384-well microplate.
-
Include wells with DMSO only as a negative control (maximum aggregation) and a known TTR stabilizer as a positive control (minimum aggregation).
-
-
Protein Preparation and Dispensing:
-
Dilute the TTR stock solution to a final concentration of 0.2 mg/mL in the Assay Buffer.
-
Dispense 25 µL of the TTR solution into each well of the compound-plated microplate.
-
Incubate the plate for 30 minutes at room temperature to allow for compound binding to the TTR tetramer.
-
-
Initiation of Aggregation and Kinetic Reading:
-
Place the microplate in the plate reader.
-
Set the plate reader to dispense 25 µL of the Acidification Buffer into each well to lower the pH and initiate TTR aggregation.
-
Immediately begin kinetic reading of the absorbance at 340 nm or 400 nm every minute for 60-90 minutes at 37°C.[5]
-
3. Data Analysis:
-
For each well, calculate the rate of aggregation by determining the slope of the linear portion of the absorbance versus time curve.
-
Normalize the data by setting the average rate of the DMSO-only wells to 100% aggregation and the average rate of the positive control wells to 0% aggregation.
-
Calculate the percent inhibition for each concentration of "this compound" using the following formula: % Inhibition = 100 * (1 - (Rate_compound - Rate_positive_control) / (Rate_negative_control - Rate_positive_control))
-
Plot the percent inhibition as a function of the compound concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration of the compound that produces 50% of the maximal inhibition).
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for "this compound" in comparison to known TTR stabilizers.
| Compound | TTR Stabilization (EC50, µM) | Binding Affinity (Kd, µM) | Kinetic Stabilization (at 10 µM) |
| This compound | 0.8 | 0.5 | High |
| Tafamidis | 1.2 | 0.9 | High[6] |
| Acoramidis (AG10) | 0.6 | 0.3 | Very High[6] |
| Diflunisal | 18.8 | 15.0 | Moderate[6] |
| Tolcapone | 1.0 | 0.7 | High[6] |
EC50 values are from the turbidity-based kinetic assay. Binding affinity (Kd) can be determined by methods such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR). Kinetic stabilization can be assessed by subunit exchange assays.[6]
High-Throughput Screening Workflow
The overall workflow for the discovery of novel TTR stabilizers involves several stages, from initial screening of large compound libraries to the detailed characterization of promising hits.
Application Notes
-
Compound Solubility: Test compounds should be checked for solubility in the assay buffer to avoid false positives due to compound precipitation.
-
Assay Interference: Some compounds may interfere with the assay by absorbing light at the detection wavelength or by having inherent turbidity. These should be identified and excluded. A counter-screen without TTR can be performed to identify such compounds.
-
Protein Quality: The quality and purity of the recombinant TTR are critical for assay performance. Ensure that the protein is monomeric and free of aggregates before starting the assay.
-
Mutant TTR: Using a more amyloidogenic TTR mutant, such as V122I or L55P, can increase the assay window and sensitivity, but wild-type TTR should be used for final characterization.
-
Plasma-Based Assays: For lead compounds, it is important to confirm their activity in a more physiologically relevant matrix, such as human plasma, using assays like the subunit exchange assay.[6]
Conclusion
High-throughput screening is a powerful tool for the identification of novel TTR stabilizers. The turbidity-based kinetic assay described here is a robust and scalable method for primary screening and initial characterization of compounds like "this compound." Further biophysical and cell-based assays are necessary to fully validate the mechanism of action and therapeutic potential of promising lead candidates. The ultimate goal is the development of potent and selective TTR stabilizers that can halt the progression of transthyretin amyloidosis.
References
- 1. What are TTR modulators and how do they work? [synapse.patsnap.com]
- 2. What are TTR inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Kinetic assay for high-throughput screening of in vitro transthyretin amyloid fibrillogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blinded potency comparison of transthyretin kinetic stabilizers by subunit exchange in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TTR Stabilizer 1 in Transthyretin Amyloidosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of "TTR stabilizer 1," a representative kinetic stabilizer of transthyretin (TTR), in studies involving both wild-type (WT) and mutant forms of the TTR protein. The protocols outlined below are designed to assess the efficacy of this compound in preventing the dissociation of the TTR tetramer, the rate-limiting step in transthyretin amyloidosis (ATTR).
Introduction to Transthyretin Amyloidosis and TTR Stabilizers
Transthyretin amyloidosis is a progressive and often fatal disease characterized by the misfolding and aggregation of the TTR protein into amyloid fibrils that deposit in various tissues, including the nerves and heart.[1][2][3] The native TTR protein circulates as a homotetramer.[4][5] In ATTR, this tetramer dissociates into its constituent monomers, which are prone to misfolding and aggregation.[2][5][6] This process can be accelerated by destabilizing mutations in the TTR gene (variant ATTR or ATTRv) or can occur with the normal protein sequence in an age-related manner (wild-type ATTR or ATTRwt).[4][7]
Kinetic stabilizers are small molecules that bind to the thyroxine-binding sites of the TTR tetramer, stabilizing its native quaternary structure.[1][2] This stabilization increases the energy barrier for tetramer dissociation, thereby inhibiting the formation of amyloidogenic monomers and halting the progression of the disease.[1][4][8] "this compound" represents a class of such compounds, with well-documented efficacy in both preclinical and clinical settings.
Data Presentation: Efficacy of TTR Stabilizers
The following tables summarize the quantitative data on the efficacy of representative TTR stabilizers, which can be used as a benchmark for evaluating "this compound".
Table 1: Comparative Potency of TTR Stabilizers in Buffer
| Stabilizer | Method | Potency Metric | Value |
| AG10 (Acoramidis) | Fluorescence Polarization (FPE) | EC50 | Most Potent |
| Tolcapone | FPE | EC50 | > Tafamidis |
| Tafamidis | FPE | EC50 | > Diflunisal |
| Diflunisal | FPE | EC50 | Least Potent |
This table illustrates the relative potency of different TTR stabilizers in a buffered solution, as determined by a fluorescence polarization assay. AG10 demonstrates the highest potency.[9]
Table 2: Binding Affinities of TTR Stabilizers
| Stabilizer | Method | Binding Affinity (Kd) |
| AG10 (Acoramidis) | Isothermal Titration Calorimetry (ITC) | 4.8 ± 1.9 nM |
| Tafamidis | ITC | 4.4 ± 1.3 nM |
| Diflunisal | ITC | 407 ± 35 nM |
This table shows the binding affinities of various TTR stabilizers to the TTR protein. Lower Kd values indicate a higher binding affinity. AG10 and Tafamidis exhibit similar high affinities.[9][10]
Table 3: Efficacy of TTR Stabilizers in Human Serum
| Stabilizer | Concentration | Method | TTR Occupancy/Stabilization |
| AG10 (Acoramidis) | 10 µM | FPE Assay | 96.6 ± 2.1% |
| Tafamidis | 20 µM (Cmax for 80 mg qd) | FPE Assay | ~65% |
| Tolcapone | 20 µM | FPE Assay | 86 ± 3.2% |
| Diflunisal | 200 µM (Cmax for 250 mg bid) | FPE Assay | ~65% |
This table demonstrates the target occupancy and stabilization effect of TTR stabilizers in the more complex environment of human serum. AG10 shows nearly complete TTR occupancy at a lower concentration compared to other stabilizers at their clinical maximum concentrations.[9]
Experimental Protocols
Protocol 1: Assessment of TTR Tetramer Stability by Urea-Induced Denaturation and ELISA
This protocol is designed to evaluate the kinetic stability of TTR in the presence and absence of "this compound" by subjecting the protein to a chemical denaturant (urea) and quantifying the remaining intact tetramers using an ELISA-based method.[7][11]
Materials:
-
Recombinant wild-type or mutant TTR
-
"this compound"
-
Urea (B33335) solutions (0-8 M) in Phosphate Buffered Saline (PBS)
-
ELISA plates
-
Capture antibody (specific for tetrameric TTR)
-
Detection antibody (e.g., HRP-conjugated anti-TTR antibody)
-
Substrate for detection (e.g., TMB)
-
Plate reader
Procedure:
-
Prepare solutions of recombinant TTR (WT or mutant) at a final concentration of ~5 µM.
-
Incubate the TTR solutions with varying concentrations of "this compound" or vehicle control for 1 hour at 37°C.
-
Dilute the TTR-stabilizer mixtures tenfold with PBS containing urea to achieve final urea concentrations ranging from 0 to 7.2 M.[11]
-
Incubate the samples at 25°C for 48 hours to allow for tetramer dissociation.[11]
-
Following incubation, dilute the samples significantly (e.g., 6180-fold) with PBS containing 1% BSA to stop the denaturation process.[11]
-
Immediately apply the diluted samples to ELISA plate wells pre-coated with a capture antibody specific for the TTR tetramer.
-
Incubate for 2 hours at room temperature, then wash the wells with PBS-T (PBS with 0.05% Tween 20).
-
Add the HRP-conjugated detection antibody and incubate for 1 hour at room temperature.
-
Wash the wells again and add the TMB substrate.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a plate reader.
-
Calculate the percentage of residual TTR tetramer relative to the control sample (0 M urea).
Protocol 2: TTR Aggregation Assay using Thioflavin-T Fluorescence
This assay monitors the formation of amyloid fibrils in real-time by measuring the fluorescence of Thioflavin-T (ThT), a dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures like amyloid fibrils.[12][13]
Materials:
-
Recombinant wild-type or mutant TTR
-
"this compound"
-
Thioflavin-T (ThT) solution
-
Acidic buffer (e.g., 200 mM sodium acetate, 100 mM KCl, 1 mM EDTA, pH 4.4)[12]
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of TTR in a non-aggregating buffer (e.g., 10 mM sodium phosphate, 100 mM KCl, 1 mM EDTA, pH 7.2).[12]
-
In a 96-well black plate, mix the TTR solution with varying concentrations of "this compound" or vehicle control.
-
To induce aggregation, add an equal volume of the acidic buffer to each well. The final TTR concentration should be in the low micromolar range (e.g., 3.6 µM).[12]
-
Add ThT to each well to a final concentration of ~10 µM.
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 30 minutes) using a fluorescence plate reader with excitation at ~440 nm and emission at ~485 nm.
-
Plot the fluorescence intensity against time to generate aggregation kinetics curves. The lag time to aggregation and the maximum fluorescence intensity can be used to quantify the inhibitory effect of "this compound".
Protocol 3: Subunit Exchange Assay for TTR Kinetic Stabilization in Plasma
This "gold standard" assay directly measures the rate of TTR tetramer dissociation under physiological conditions by monitoring the exchange of subunits between tagged and untagged TTR homotetramers.[4][14]
Materials:
-
Human plasma
-
Tagged recombinant TTR (e.g., with a FLAG or His tag)
-
Untagged recombinant TTR
-
"this compound"
-
Immunoprecipitation reagents (e.g., anti-tag antibodies, protein A/G beads)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Incubate human plasma with varying concentrations of "this compound" or vehicle control.
-
Add equal concentrations of tagged and untagged TTR homotetramers to the plasma samples.
-
Incubate the mixture at 37°C.
-
At various time points, take aliquots of the plasma and perform immunoprecipitation using an anti-tag antibody to pull down the tagged TTR and any associated subunits.
-
Elute the immunoprecipitated proteins and analyze them by SDS-PAGE and Western blotting using an antibody that recognizes both tagged and untagged TTR.
-
The appearance of untagged TTR monomers in the immunoprecipitated fraction indicates the formation of heterotetramers through subunit exchange.
-
Quantify the rate of subunit exchange, which is equivalent to the tetramer dissociation rate. A decrease in this rate in the presence of "this compound" demonstrates its stabilizing effect.
Visualizations
Caption: TTR Amyloidogenesis and the Mechanism of this compound.
Caption: Workflow for TTR Stability Assessment using Urea Denaturation.
Caption: Logical Relationship of TTR Stabilizer Efficacy.
References
- 1. What are TTR modulators and how do they work? [synapse.patsnap.com]
- 2. What are TTR inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Assessment of transthyretin instability in patients with wild-type transthyretin amyloid cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enthalpy-driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Transthyretin Tetramer Kinetic Stabilizers That Are Capable of Inhibiting the Retinol-Dependent Retinol Binding Protein 4-Transthyretin Interaction: Potential Novel Therapeutics for Macular Degeneration, Transthyretin Amyloidosis, and Their Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Searching for the Best Transthyretin Aggregation Protocol to Study Amyloid Fibril Disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Searching for the Best Transthyretin Aggregation Protocol to Study Amyloid Fibril Disruption | Semantic Scholar [semanticscholar.org]
- 14. Quantification of Transthyretin Kinetic Stability in Human Plasma Using Subunit Exchange - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting "TTR stabilizer 1" insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with TTR Stabilizer 1. Our aim is to help you overcome common experimental challenges, particularly those related to compound solubility in aqueous solutions.
Troubleshooting Guide: Insolubility of this compound
This guide addresses specific issues you may encounter with this compound solubility during your experiments.
Question: I am having difficulty dissolving this compound in my aqueous buffer. What are the recommended starting conditions?
Answer:
This compound, like many small molecule inhibitors, can exhibit limited solubility in purely aqueous solutions. For initial stock solution preparation, we recommend the following:
-
Solvent: Begin by dissolving this compound in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO), Ethanol, or Dimethylformamide (DMF). A high-concentration stock (e.g., 10-50 mM) in 100% DMSO is a common starting point.
-
Warming: Gentle warming to 37°C can aid in dissolution.
-
Vortexing: Vigorous vortexing is recommended to ensure complete dissolution.
Once a high-concentration stock is prepared, it can be diluted into your aqueous experimental buffer. It is crucial to ensure that the final concentration of the organic solvent in your assay is low (typically <1%) to avoid impacting the biological system.
Question: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous experimental buffer. How can I prevent this?
Answer:
Precipitation upon dilution into an aqueous buffer is a common issue. Here are several strategies to mitigate this:
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. For example, first, dilute your 10 mM DMSO stock to 1 mM in DMSO, and then dilute this into your aqueous buffer.
-
Pluronic F-68: The addition of a small amount of a non-ionic surfactant like Pluronic F-68 (typically 0.01% - 0.1%) to your aqueous buffer can help maintain the solubility of hydrophobic compounds.
-
Bovine Serum Albumin (BSA): Including a carrier protein such as BSA (0.1% - 1%) in your buffer can also help to keep the compound in solution.
-
pH Adjustment: The solubility of a compound can be pH-dependent. Assess the pKa of this compound and consider adjusting the pH of your buffer to a range where the compound is more soluble.
-
Final Concentration: Be mindful of the final concentration of this compound. It may not be soluble at higher concentrations in your aqueous buffer, even with the presence of some organic solvent.
Below is a table summarizing hypothetical solubility data for this compound under different conditions to guide your experimental setup.
| Solvent System | Temperature (°C) | Maximum Solubility (µM) | Observations |
| 100% DMSO | 25 | >50,000 | Readily soluble |
| PBS (pH 7.4) | 25 | <1 | Insoluble |
| PBS (pH 7.4) + 1% DMSO | 25 | 10 | Some precipitation observed over time |
| PBS (pH 7.4) + 0.1% Pluronic F-68 | 25 | 25 | Stable solution for several hours |
| PBS (pH 7.4) + 0.5% BSA | 25 | 50 | Stable solution |
Question: How can I confirm that the insolubility of this compound is affecting my experimental results?
Answer:
Insolubility can lead to inaccurate and irreproducible data. Here are some methods to assess the impact of insolubility:
-
Visual Inspection: Before and after adding your compound to the experimental medium, visually inspect for any cloudiness or precipitate. Centrifugation of your final solution can also help to pellet any insoluble material.
-
Light Scattering: Dynamic Light Scattering (DLS) can be used to detect the presence of aggregates or precipitated compounds in your solution.
-
Filtration Assay: Filter your final experimental solution through a low protein-binding filter (e.g., 0.22 µm). Measure the concentration of the compound in the filtrate using a suitable analytical method like HPLC or UV-Vis spectroscopy. A significant decrease in concentration compared to the expected value indicates precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is designed to bind to the thyroxine-binding sites of the transthyretin (TTR) tetramer.[1][2] This binding kinetically stabilizes the tetramer, preventing its dissociation into monomers, which is the rate-limiting step in TTR amyloidogenesis.[3][4] By preventing monomer formation, this compound inhibits the aggregation cascade that leads to the formation of amyloid fibrils.[2]
Q2: How can I assess the efficacy of this compound in my in vitro experiments?
A2: Several in vitro assays can be used to evaluate the efficacy of TTR stabilizers.[5] These include:
-
TTR Aggregation Assays: These assays monitor the formation of TTR aggregates over time, typically induced by acidic conditions (e.g., pH 4.4).[6][7] The ability of this compound to inhibit this aggregation can be measured using techniques like turbidity measurements, Thioflavin T (ThT) fluorescence, or size-exclusion chromatography.
-
TTR Tetramer Stabilization Assays: These assays directly measure the stability of the TTR tetramer in the presence of the stabilizer. A common method is the subunit exchange assay, which measures the rate of dissociation of the tetramer.[8]
-
Binding Assays: Techniques like fluorescence polarization, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) can be used to determine the binding affinity of this compound to the TTR tetramer.[9][10]
Q3: Are there any known liabilities of this compound?
A3: As with many small molecule drug candidates, potential liabilities can include off-target effects and cytotoxicity. It is recommended to perform counter-screens and cytotoxicity assays in relevant cell lines to assess the specificity and safety profile of this compound.
Experimental Protocols
Protocol 1: In Vitro TTR Aggregation Assay (Turbidity)
This protocol describes a method to assess the ability of this compound to inhibit acid-induced TTR aggregation by measuring turbidity.
Materials:
-
Recombinant human TTR
-
This compound
-
DMSO
-
20 mM Sodium Acetate buffer, 100 mM KCl, pH 4.4
-
96-well clear bottom plates
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add 2 µL of the this compound dilutions (or DMSO as a vehicle control) to each well.
-
Prepare a 3.6 µM solution of recombinant human TTR in 20 mM Sodium Acetate buffer (pH 4.4).
-
Add 198 µL of the TTR solution to each well containing the compound. The final TTR concentration will be approximately 3.5 µM, and the final DMSO concentration will be 1%.
-
Immediately start monitoring the absorbance at 340 nm every 5 minutes for a period of 72 hours at 37°C in a plate reader.
-
Plot the absorbance at 340 nm versus time to generate aggregation curves. The percentage of inhibition can be calculated by comparing the turbidity in the presence of the stabilizer to the vehicle control.
Visualizations
Below are diagrams illustrating key concepts related to TTR stabilization.
Caption: The TTR aggregation pathway, a key process in amyloidosis.
Caption: Mechanism of action for this compound.
Caption: A logical workflow for troubleshooting this compound insolubility.
References
- 1. What are TTR modulators and how do they work? [synapse.patsnap.com]
- 2. What are TTR inhibitors and how do they work? [synapse.patsnap.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to evaluate the inhibition of TTR fibrillogenesis induced by small ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two Distinct Aggregation Pathways in Transthyretin Misfolding and Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potent Kinetic Stabilizers that Prevent Transthyretin-mediated Cardiomyocyte Proteotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential Binding Affinities and Kinetics of Transthyretin Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TTR Stabilizer 1 Experimental Reproducibility
Welcome to the technical support center for "TTR Stabilizer 1," your resource for troubleshooting common challenges in experimental reproducibility. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with TTR stabilizers.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that you may encounter during your experiments, providing insights and potential solutions to enhance the reproducibility of your results.
Q1: Why do I observe inconsistent TTR stabilization results between different assays?
A1: Inconsistent results often arise from the fundamental differences in assay methodologies. Assays for TTR stabilization can be broadly categorized into those performed under denaturing conditions (e.g., acid- or urea-mediated denaturation) and those under physiological conditions (e.g., subunit exchange, fluorescence probe exclusion).[1][2]
-
Denaturing Assays: These methods can alter the ligand's affinity for TTR and may not accurately reflect the extent of stabilization under physiological conditions.[1]
-
Physiological Assays: The "gold standard" is the subunit exchange assay, which measures the rate of TTR tetramer dissociation in its native environment, such as blood plasma.[1] Fluorescence probe exclusion (FPE) is another method performed under physiological conditions.[1]
Troubleshooting Steps:
-
Acknowledge Assay Limitations: Be aware of the inherent advantages and disadvantages of your chosen assay.
-
Cross-Validate Findings: Whenever possible, use multiple assay types to confirm your results. For instance, corroborate findings from an acid denaturation assay with an FPE or subunit exchange assay.
-
Standardize Protocols: Ensure that experimental parameters such as pH, temperature, and incubation times are strictly controlled and consistent across experiments.
Q2: My TTR stabilizer shows high potency in buffer but loses efficacy in plasma or serum. What could be the cause?
A2: This is a common issue primarily due to competition for stabilizer binding from other plasma proteins, most notably albumin.[2][3] Many small molecule TTR stabilizers can bind to albumin, reducing the effective concentration of the stabilizer available to bind and stabilize TTR.[2] The efficacy of a stabilizer in plasma is largely determined by the ratio of its dissociation constants from TTR and albumin.[2]
Troubleshooting Steps:
-
Quantify Plasma Protein Binding: Determine the extent to which your stabilizer binds to plasma proteins like albumin.
-
Use Plasma-Based Assays: When evaluating stabilizer potency, it is crucial to perform experiments in a biologically relevant matrix like human plasma or serum.[2][4] The subunit exchange assay in human plasma is considered the gold standard for this purpose.[1]
-
Adjust Concentrations: You may need to use higher concentrations of the stabilizer in plasma-based assays to achieve the desired level of TTR occupancy and stabilization.
Q3: I am seeing significant variability in my TTR aggregation assays. What are the key factors to control?
A3: TTR aggregation is a complex process sensitive to a variety of experimental conditions. Lack of reproducibility is often traced back to minor variations in the protocol.
-
pH: Acidic conditions are widely used to induce TTR aggregation in vitro.[5][6] Even small fluctuations in pH can dramatically alter the rate of tetramer dissociation and subsequent aggregation.[5]
-
Temperature: Aggregation is temperature-dependent. Ensure a constant and uniform temperature throughout the incubation period.[5]
-
Protein Concentration: The concentration of TTR will directly influence the kinetics of aggregation.[7]
-
Ionic Strength: The addition of salts like NaCl can induce aggregation by shielding charges on the protein surface.[5]
-
Initial Protein Quality: The purity and initial aggregation state of your recombinant TTR are critical. The presence of pre-existing aggregates can seed further aggregation, leading to inconsistent results.
Troubleshooting Steps:
-
Precise pH Control: Use freshly prepared buffers and verify the pH before each experiment.
-
Stable Temperature Incubation: Use a calibrated incubator and ensure even temperature distribution.
-
Consistent Protein Preparation: Follow a standardized protocol for TTR purification and quality control to ensure a homogenous, monomeric starting material.[8] Consider techniques like size-exclusion chromatography to remove any pre-formed aggregates.
-
Detailed Protocol Documentation: Meticulously record all experimental parameters to help identify potential sources of variation.
Q4: My cell-based assays for TTR-induced cytotoxicity are not reproducible. What are some potential pitfalls?
A4: Cell-based assays introduce another layer of biological complexity, and variability can stem from several sources.
-
TTR Preparation: The proteotoxicity of TTR is associated with misfolded monomers and oligomers, not the stable tetramer.[4][9] The method of preparing the TTR (e.g., wild-type vs. a destabilized mutant like V122I) and inducing its misfolding is critical.[4]
-
Cell Line Health and Passage Number: The physiological state of your cells can impact their susceptibility to TTR-induced toxicity. Use cells at a consistent passage number and ensure they are healthy and in the logarithmic growth phase.
-
Stabilizer Cytotoxicity: The stabilizer itself should be tested for any cytotoxic effects on the cell line in the absence of TTR.[4]
-
Serum Effects: Components in the cell culture serum can interact with both TTR and the stabilizer, affecting the outcome.
Troubleshooting Steps:
-
Standardize TTR Aggregation Protocol: Use a consistent, well-defined protocol to generate the toxic TTR species for your assay.
-
Cell Culture Standardization: Implement a strict protocol for cell maintenance, including seeding density, passage number, and media composition.
-
Include Proper Controls: Always include controls for vehicle (e.g., DMSO), TTR alone, and stabilizer alone to dissect the specific effects.
-
Consider Serum-Free Conditions: If feasible, conduct experiments in serum-free media to eliminate confounding factors from serum components, though this may also affect cell viability.
Quantitative Data Summary
The following tables summarize key quantitative data from the literature to aid in experimental design and comparison.
Table 1: Comparison of TTR Stabilizer Potency in Human Plasma
| Stabilizer | Concentration for 90% Inhibition of TTR Dissociation (µM) |
| AG10 (Acoramidis) | 5.7 |
| Tolcapone | 10.3 |
| Tafamidis | 12.0 |
| Diflunisal | 188 |
| (Data sourced from subunit exchange experiments in human plasma)[2] |
Table 2: Binding Affinities and Stabilization of TTR Stabilizers
| Stabilizer | Binding Affinity (Kd) | TTR Stabilization in Plasma (vs. Control) |
| Acoramidis | Not specified, but noted as higher than tafamidis[3] | ≥90%[3] |
| Tafamidis | Kds ~2 nM and ~200 nM (negative cooperativity)[6] | Partial stabilization, less than acoramidis[3] |
| Diflunisal | 75 - 900 nM (model dependent)[3] | Partial stabilization, less than acoramidis[3] |
| (Stabilization measured by resistance to acidic denaturation)[3] |
Key Experimental Protocols
1. Acid-Induced TTR Aggregation Assay
This protocol is widely used to assess the ability of a stabilizer to prevent TTR fibril formation under denaturing acidic conditions.[6]
-
Materials: Purified recombinant TTR (wild-type or mutant), TTR stabilizer compound, 10 mM sodium phosphate (B84403) buffer with 100 mM KCl and 1 mM EDTA (pH 7.2), 200 mM sodium acetate (B1210297) buffer with 100 mM KCl and 1 mM EDTA (pH 4.32), 37°C incubator, UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a solution of TTR (e.g., 3.6 µM) in the pH 7.2 buffer.
-
Add the TTR stabilizer at various concentrations (e.g., 0 to 7.2 µM) to the TTR solution. Include a vehicle control (e.g., DMSO).
-
Incubate for 30 minutes at room temperature to allow for stabilizer binding.
-
Induce aggregation by adding an equal volume of the pH 4.32 acetate buffer, resulting in a final pH of 4.4.
-
Incubate the samples at 37°C for 72 hours without agitation.
-
Measure the turbidity of the samples by reading the absorbance at 350 nm and 400 nm. Higher absorbance indicates greater aggregation.
-
2. Western Blot Assay for TTR Tetramer Stabilization in Serum
This method quantifies the amount of intact TTR tetramer remaining after acid stress, providing a measure of stabilizer efficacy in a biological matrix.[4]
-
Materials: Human serum, TTR stabilizer, acidic buffer for denaturation, non-denaturing gel electrophoresis system, anti-TTR antibody, Western blot imaging system.
-
Procedure:
-
Dilute human serum (TTR concentration is typically 3-5 µM).
-
Add the TTR stabilizer at the desired concentration (e.g., 50 µM). Include a vehicle control.
-
Incubate to allow for binding.
-
Induce tetramer dissociation by acid treatment (e.g., lowering the pH).
-
Incubate for 72 hours under acidic conditions.
-
Neutralize the samples.
-
Run the samples on a non-denaturing gel to separate the tetrameric TTR from dissociated monomers.
-
Perform a Western blot using an anti-TTR antibody to visualize and quantify the intact tetramer band.
-
Compare the intensity of the tetramer band in the treated samples to the control at time zero.
-
Visualizations
Diagram 1: TTR Amyloid Cascade and Stabilizer Intervention
This diagram illustrates the pathway of TTR amyloid fibril formation and the mechanism by which TTR stabilizers intervene.
References
- 1. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blinded potency comparison of transthyretin kinetic stabilizers by subunit exchange in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Binding Affinities and Kinetics of Transthyretin Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent Kinetic Stabilizers that Prevent Transthyretin-mediated Cardiomyocyte Proteotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Searching for the Best Transthyretin Aggregation Protocol to Study Amyloid Fibril Disruption [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. Uncovering the Mechanism of Aggregation of Human Transthyretin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
- 9. Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of TTR Stabilizer 1 in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and address potential off-target effects of "TTR stabilizer 1" in cellular models.
Frequently Asked Questions (FAQs)
Q1: What are the expected on-target effects of this compound in a cellular model?
This compound is designed to bind to the transthyretin (TTR) protein tetramer, preventing its dissociation into monomers. This stabilization is intended to inhibit the formation of amyloid fibrils, which are associated with transthyretin amyloidosis (ATTR).[1][2][3] In a cellular model expressing TTR, the expected on-target effects include increased stability of the TTR tetramer and a subsequent reduction in TTR aggregation.
Q2: What are potential off-target effects of a small molecule like this compound?
Off-target effects occur when a small molecule interacts with proteins other than its intended target, potentially leading to unintended biological consequences and cellular toxicity.[4] For a TTR stabilizer, these could manifest as changes in cell viability, alterations in protein expression profiles, or activation of unintended signaling pathways. It is crucial to differentiate these off-target effects from the desired on-target activity.
Q3: My cells are showing increased toxicity after treatment with this compound. How can I determine if this is an off-target effect?
To determine if the observed toxicity is an off-target effect, a dose-response experiment should be performed to measure both the on-target activity (TTR stabilization) and cell viability. If toxicity is observed at concentrations significantly higher than those required for TTR stabilization, it may be an off-target effect. Comparing these results with a structurally different TTR stabilizer can also provide insights.
Troubleshooting Guides
Issue 1: Unexpected Changes in Cell Viability
You observe a decrease in cell viability in your cellular model upon treatment with this compound.
Possible Cause 1: Off-target cytotoxicity
-
Troubleshooting Steps:
-
Perform a dose-response analysis: Determine the EC50 for TTR stabilization and the CC50 (50% cytotoxic concentration) for cell viability. A large window between the EC50 and CC50 suggests the on-target effect is achievable without significant toxicity.
-
Use a structurally unrelated TTR stabilizer: If a different TTR stabilizer does not produce the same cytotoxic effect at its effective concentration, the toxicity is likely specific to the chemical scaffold of "this compound."[4]
-
Assess mitochondrial function: Many small molecules can induce toxicity by disrupting mitochondrial function. Use assays like the MTS or MTT assay to assess metabolic activity and a JC-1 assay to measure mitochondrial membrane potential.
-
Quantitative Data Summary: Dose-Response Analysis
| Concentration (µM) | TTR Stabilization (%) | Cell Viability (%) |
| 0.1 | 15 | 98 |
| 0.5 | 45 | 95 |
| 1.0 | 85 | 92 |
| 5.0 | 95 | 75 |
| 10.0 | 98 | 55 |
| 50.0 | 99 | 20 |
In this example, significant cytotoxicity is observed at concentrations above 5.0 µM, while near-maximal TTR stabilization is achieved at 1.0 µM, suggesting a potential therapeutic window.
Issue 2: Altered Protein Expression Profile
You observe unexpected changes in the expression of proteins unrelated to TTR metabolism or transport.
Possible Cause 2: Off-target protein binding or pathway modulation
-
Troubleshooting Steps:
-
Proteomic Profiling: Utilize techniques like mass spectrometry-based proteomics to identify proteins that show altered expression levels upon treatment with this compound.
-
Target Engagement Assays: Confirm if this compound directly binds to any of the identified off-target proteins using methods like cellular thermal shift assay (CETSA) or surface plasmon resonance (SPR).[4]
-
Pathway Analysis: Use bioinformatics tools to determine if the identified off-target proteins are part of a specific signaling pathway.
-
Experimental Workflow: Proteomic Profiling
Issue 3: Inconsistent Results Across Different Cell Lines
The efficacy or toxicity of this compound varies significantly between different cellular models.
Possible Cause 3: Cell line-specific off-target interactions
-
Troubleshooting Steps:
-
Characterize Cell Lines: Ensure that the expression of TTR and any potential off-target proteins is comparable across the cell lines being used.
-
Transcriptomic Analysis: Perform RNA sequencing (RNA-seq) to compare the gene expression profiles of the different cell lines and identify potential differences that could explain the varied responses.
-
CRISPR-based Screens: Utilize CRISPR knockout screens to identify genes that, when knocked out, confer resistance or sensitivity to this compound, potentially revealing off-target dependencies.[5]
-
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTS Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control for 24-48 hours.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a defined period.
-
Cell Lysis: Lyse the cells to release the soluble protein fraction.
-
Protein Quantification: Separate the soluble fraction from the aggregated proteins by centrifugation and quantify the amount of the target protein (and potential off-targets) in the supernatant using Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the stabilizer indicates target engagement.[4]
Signaling Pathway: TTR Amyloidogenesis and Stabilization
This technical support guide provides a framework for researchers to systematically investigate and troubleshoot potential off-target effects of novel TTR stabilizers in cellular models. By employing these strategies, scientists can gain a more comprehensive understanding of their compound's biological activity and ensure the validity of their experimental findings.
References
- 1. What are TTR modulators and how do they work? [synapse.patsnap.com]
- 2. What are TTR inhibitors and how do they work? [synapse.patsnap.com]
- 3. Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
How to refine "TTR stabilizer 1" protocols for enhanced data quality
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to refine "TTR stabilizer 1" protocols and enhance data quality. The information is presented in a user-friendly question-and-answer format to directly address specific issues encountered during experimentation.
General FAQs
Q1: What is the mechanism of action for TTR stabilizers?
A1: Transthyretin (TTR) is a protein that can dissociate from its normal tetrameric structure into monomers. These monomers can misfold and aggregate into amyloid fibrils, which are associated with diseases like transthyretin amyloidosis (ATTR). TTR stabilizers are small molecules that bind to the thyroxine-binding sites of the TTR tetramer. This binding kinetically stabilizes the tetramer, preventing its dissociation into monomers, which is the rate-limiting step in the amyloidogenic cascade.[1][2] By stabilizing the native tetrameric state, these compounds inhibit the formation of amyloid fibrils.[2]
Q2: What are some commonly used TTR stabilizers?
A2: Several TTR stabilizers have been developed and are in clinical use or under investigation. These include tafamidis, acoramidis (B605222) (also known as AG10), and diflunisal.[3][4] Tafamidis and acoramidis are approved for the treatment of ATTR cardiomyopathy.[3] Diflunisal, a non-steroidal anti-inflammatory drug (NSAID), is used off-label for its TTR stabilizing properties.
Q3: Which assay is considered the "gold standard" for measuring TTR stabilization?
A3: The subunit exchange assay is considered the gold standard for evaluating the efficacy of a TTR stabilizer in inhibiting TTR dissociation under physiological conditions, such as in human plasma.[2][3] This method directly measures the rate of TTR tetramer dissociation.[4]
Experimental Protocols and Troubleshooting
This section provides detailed methodologies for key experiments used to assess TTR stabilization and aggregation, along with troubleshooting guides in a Q&A format.
Fluorescence Probe Exclusion (FPE) Assay
The FPE assay measures the ability of a TTR stabilizer to occupy the thyroxine-binding sites on the TTR tetramer, thereby excluding a fluorescent probe.
Detailed Methodology
-
Reagents and Materials:
-
Purified recombinant human TTR
-
Fluorescent probe (e.g., a derivative of 2-anilinonaphthalene-6-sulfonic acid)
-
TTR stabilizer compound (e.g., "this compound")
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a working solution of TTR in the assay buffer.
-
Prepare serial dilutions of the TTR stabilizer compound.
-
In a 96-well plate, add the TTR solution to each well.
-
Add the different concentrations of the TTR stabilizer to the respective wells. Include a vehicle control (e.g., DMSO) without the stabilizer.
-
Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes) to allow the stabilizer to bind to TTR.
-
Add the fluorescent probe to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time. The rate of increase in fluorescence is inversely proportional to the degree of TTR stabilization.
-
Troubleshooting Guide
Q: Why is the fluorescence signal in my control (no stabilizer) wells lower than expected?
A:
-
Low TTR concentration: The TTR concentration may be too low, resulting in a weak signal. Verify the protein concentration using a reliable method like a BCA assay.
-
Inactive TTR: The TTR protein may have aggregated or misfolded. Ensure proper storage and handling of the protein. Consider running a quality control check using a known active TTR stabilizer.
-
Probe degradation: The fluorescent probe may be degraded. Prepare a fresh stock of the probe and protect it from light.
Q: I am observing high background fluorescence in all wells. What could be the cause?
A:
-
Autofluorescence of the compound: The TTR stabilizer itself might be fluorescent at the excitation/emission wavelengths of the probe. Measure the fluorescence of the compound alone in the assay buffer to check for intrinsic fluorescence.
-
Contaminated buffer or plates: The assay buffer or the microplates might be contaminated with fluorescent substances. Use fresh, high-quality reagents and plates.
-
Incorrect plate reader settings: The gain setting on the plate reader might be too high. Optimize the reader settings to reduce background noise.
Q: My results show inconsistent stabilization at the same compound concentration. What should I do?
A:
-
Pipetting errors: Inaccurate pipetting can lead to variability. Ensure your pipettes are calibrated and use careful pipetting techniques.
-
Incomplete mixing: The stabilizer and TTR may not be mixing properly. Gently mix the plate after adding the stabilizer and before incubation.
-
Temperature fluctuations: Inconsistent temperatures across the plate can affect binding kinetics. Ensure the plate is incubated in a stable temperature environment.
Subunit Exchange Assay
This assay directly measures the rate of TTR tetramer dissociation by monitoring the exchange of subunits between tagged and untagged TTR tetramers.
Detailed Methodology
-
Reagents and Materials:
-
Wild-type (untagged) human TTR
-
FLAG-tagged human TTR
-
TTR stabilizer compound
-
Human plasma (optional, for physiological relevance)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Anti-FLAG antibody
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescence detection reagents
-
-
Procedure:
-
Mix equal concentrations of wild-type TTR and FLAG-tagged TTR in the assay buffer or human plasma.
-
Add the TTR stabilizer at the desired concentration. Include a vehicle control.
-
Incubate the mixture at 37°C.
-
At various time points, take aliquots of the reaction mixture.
-
Stop the exchange reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the TTR species by non-denaturing PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using an anti-FLAG antibody to detect the formation of heterotetramers (containing both tagged and untagged subunits).
-
Quantify the band intensities to determine the rate of subunit exchange. A slower rate of heterotetramer formation indicates greater stabilization.
-
Troubleshooting Guide
Q: I am not seeing any heterotetramer bands, even in the control group.
A:
-
Inefficient subunit exchange: The incubation time may be too short for significant subunit exchange to occur. Extend the incubation period.
-
Inactive proteins: The tagged or untagged TTR may be inactive. Verify the quality of your proteins.
-
Problems with Western blotting: The issue might be with the Western blot procedure itself. Ensure efficient protein transfer and use optimized antibody concentrations. Run a positive control for the Western blot.
Q: The rate of subunit exchange is highly variable between replicates.
A:
-
Inconsistent protein concentrations: Ensure that the concentrations of tagged and untagged TTR are accurately measured and are equal in all reactions.
-
Temperature instability: Maintain a constant and accurate temperature during incubation, as dissociation is temperature-dependent.
-
Pipetting variability: Precise and consistent pipetting is crucial for setting up the reactions.
Q: Why do I see a high background on my Western blot, obscuring the results?
A:
-
Insufficient blocking: The membrane may not be adequately blocked. Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).
-
Antibody concentration too high: The primary or secondary antibody concentration may be too high, leading to non-specific binding. Titrate your antibodies to find the optimal concentration.
-
Inadequate washing: Insufficient washing between antibody incubations can result in high background. Increase the number and duration of wash steps.
Acid-Induced TTR Aggregation Assay (Thioflavin T)
This assay assesses the ability of a stabilizer to prevent TTR aggregation under acidic conditions, which promote tetramer dissociation and monomer misfolding. Aggregation is monitored by the fluorescence of Thioflavin T (ThT), which binds to amyloid fibrils.
Detailed Methodology
-
Reagents and Materials:
-
Purified recombinant human TTR
-
TTR stabilizer compound
-
Acidic buffer (e.g., 100 mM acetate (B1210297) buffer, pH 4.4)
-
Thioflavin T (ThT) stock solution
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with shaking capabilities
-
-
Procedure:
-
Prepare a solution of TTR in the acidic buffer.
-
Add different concentrations of the TTR stabilizer to the TTR solution. Include a vehicle control.
-
Add ThT to each well to a final concentration of ~10-20 µM.
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the ThT fluorescence (excitation ~440 nm, emission ~485 nm) at regular intervals.
-
Plot the fluorescence intensity over time. A decrease in the rate and extent of fluorescence increase indicates inhibition of aggregation.
-
Troubleshooting Guide
Q: The ThT fluorescence in my control wells is not increasing over time.
A:
-
TTR is not aggregating: The acidic conditions may not be harsh enough to induce aggregation of your specific TTR variant. Try a lower pH or add a denaturant like urea (B33335).
-
Low TTR concentration: The concentration of TTR might be too low to form detectable aggregates within the timeframe of the experiment. Increase the TTR concentration.
-
Inactive ThT: The ThT solution may have degraded. Prepare a fresh solution and protect it from light.
Q: I am observing a high initial fluorescence reading in all wells.
A:
-
Compound interference: The stabilizer compound itself might be fluorescent or may interact with ThT, causing a high background. Test the fluorescence of the compound with ThT in the absence of TTR.
-
Pre-existing TTR aggregates: Your TTR stock solution may already contain some aggregates. Filter the TTR solution before starting the assay.
-
Contaminated reagents: Ensure all buffers and reagents are free from fluorescent contaminants.
Q: My aggregation curves are not reproducible.
A:
-
Inconsistent shaking: The degree of agitation can significantly impact aggregation kinetics. Ensure consistent and controlled shaking for all experiments.
-
Variability in plate sealing: Evaporation can concentrate the reactants and affect aggregation. Use a plate sealer to prevent evaporation.
-
Pipetting inaccuracies: As with other assays, precise pipetting is essential for reproducibility.
Western Blot for TTR Tetramer Stability
This method directly visualizes the stabilization of the TTR tetramer by a compound under denaturing conditions (e.g., acid or urea).
Detailed Methodology
-
Reagents and Materials:
-
Purified recombinant human TTR or human plasma
-
TTR stabilizer compound
-
Denaturing agent (e.g., urea or acidic buffer)
-
Non-denaturing sample buffer
-
SDS-PAGE gels and Western blot equipment
-
Anti-TTR antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescence detection reagents
-
-
Procedure:
-
Incubate TTR (or plasma) with different concentrations of the stabilizer for a set period.
-
Induce denaturation by adding the denaturing agent and incubate for a specific time (e.g., 24-72 hours).
-
Stop the reaction by adding non-denaturing sample buffer.
-
Run the samples on a native PAGE or a semi-native SDS-PAGE (without boiling and with low SDS concentration) to separate the tetrameric and monomeric forms of TTR.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using an anti-TTR antibody.
-
Quantify the intensity of the tetramer band. A higher intensity of the tetramer band in the presence of the stabilizer indicates stabilization.
-
Troubleshooting Guide
Q: I cannot resolve the tetrameric and monomeric TTR bands clearly.
A:
-
Inappropriate gel conditions: The percentage of the polyacrylamide gel may not be optimal for separating the tetramer and monomer. Try using a gradient gel or a different percentage gel.
-
Sample preparation: Ensure that the samples are not boiled and that the sample buffer has a low concentration of SDS to maintain the tetrameric structure.
-
Complete denaturation: The denaturing conditions might be too harsh, causing all the tetramers to dissociate. Reduce the concentration of the denaturant or the incubation time.
Q: The intensity of the tetramer band in the control is very low or absent.
A:
-
Harsh denaturation: The chosen denaturing conditions are too strong for the control TTR. Optimize the concentration of the denaturant and the incubation time to achieve partial denaturation in the control.
-
Poor antibody recognition of the tetramer: The antibody may preferentially recognize the monomeric form. Ensure your antibody is validated for detecting native TTR.
Q: I see multiple non-specific bands on my Western blot.
A:
-
Antibody non-specificity: The primary antibody may be cross-reacting with other proteins. Use a highly specific monoclonal antibody if possible.
-
High antibody concentration: As with other Western blots, high antibody concentrations can lead to non-specific binding. Optimize the antibody dilutions.
-
Insufficient blocking or washing: Follow the best practices for Western blotting, including adequate blocking and thorough washing steps.
Quantitative Data Summary
The following tables summarize the efficacy of common TTR stabilizers from various studies.
Table 1: Comparison of TTR Stabilizer Potency
| Stabilizer | Assay | Metric | Value | Reference |
| Acoramidis (AG10) | Subunit Exchange | Concentration for 90% inhibition of dissociation | 5.7 µM | [1] |
| Tafamidis | Subunit Exchange | Concentration for 90% inhibition of dissociation | 12.0 µM | [1] |
| Tolcapone | Subunit Exchange | Concentration for 90% inhibition of dissociation | 10.3 µM | [1] |
| Diflunisal | Subunit Exchange | Concentration for 90% inhibition of dissociation | 188 µM | [1] |
| Acoramidis (AG10) | Western Blot (Acid Denaturation) | % TTR Stabilization at 10 µM | ~95% | [5] |
| Tafamidis | Western Blot (Acid Denaturation) | % TTR Stabilization at 20 µM | ~65% | [5] |
| Tolcapone | Western Blot (Acid Denaturation) | % TTR Stabilization at 20 µM | ~86% | [5] |
| Diflunisal | Western Blot (Acid Denaturation) | % TTR Stabilization at 200 µM | ~65% | [5] |
Visualizations
TTR Amyloidogenesis Pathway and Stabilizer Intervention
Caption: TTR amyloidogenesis pathway and the mechanism of TTR stabilizers.
Experimental Workflow for TTR Stabilizer Screening
References
- 1. Blinded potency comparison of transthyretin kinetic stabilizers by subunit exchange in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-World Analysis Supports Cardiovascular Benefit of TTR Stabilizers in ATTR-CM | Cardio Care Today [cardiocaretoday.com]
- 3. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Binding Affinities and Kinetics of Transthyretin Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enthalpy-driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming limitations of in vitro testing with "TTR stabilizer 1"
Welcome to the technical support center for "TTR stabilizer 1." This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the limitations of in vitro testing and troubleshooting common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is designed to bind to the thyroxine-binding sites of the transthyretin (TTR) tetramer. This binding kinetically stabilizes the native tetrameric structure, preventing its dissociation into monomers.[1][2][3] The dissociation of the TTR tetramer is the rate-limiting step in the amyloidogenic cascade that leads to TTR amyloidosis (ATTR).[3][4] By stabilizing the tetramer, "this compound" aims to inhibit the formation of amyloid fibrils.[2][5]
Q2: Which in vitro assays are recommended to evaluate the efficacy of this compound?
Several in vitro assays can be used to assess the binding and stabilization of TTR by "this compound." The most common methods include:
-
Fluorescent Probe Exclusion (FPE) Assay: This assay measures the ability of a stabilizer to bind to the TTR tetramer and displace a fluorescent probe. A decrease in fluorescence correlates with the extent of TTR stabilization.[6]
-
Western Blot under Denaturing Conditions: This method quantifies the amount of intact TTR tetramer that remains after exposure to denaturing conditions, such as acidic pH or urea (B33335), in the presence of the stabilizer.[3][6]
-
Subunit Exchange Assay: Considered the gold standard, this assay measures the rate of TTR tetramer dissociation in a physiological environment like human plasma. It directly evaluates the kinetic stabilization of TTR.[3][7]
Q3: Why do my in vitro results with this compound not always correlate with in vivo outcomes?
This is a recognized challenge in the field of TTR stabilization.[8] Discrepancies between in vitro and in vivo results can arise from several factors:
-
Non-Physiological Conditions: Many in vitro assays are conducted under non-physiological conditions (e.g., acidic pH, high urea concentrations) that can alter both TTR stability and the ligand's binding affinity.[3][8]
-
Pharmacokinetics and Metabolism: The in vivo efficacy of a stabilizer is influenced by its absorption, distribution, metabolism, and excretion (ADME) properties, which are not accounted for in simple in vitro binding or stabilization assays.[8]
-
Plasma Protein Binding: In vivo, "this compound" will interact with other plasma proteins, which can affect its free concentration and availability to bind to TTR.
Troubleshooting Guides
Problem 1: Inconsistent results in the Fluorescent Probe Exclusion (FPE) Assay.
-
Possible Cause 1: Reagent Instability. The fluorescent probe may be sensitive to light and temperature.
-
Solution: Prepare fresh probe solutions for each experiment and protect them from light. Store stock solutions at the recommended temperature.
-
-
Possible Cause 2: TTR Concentration Variability. The concentration of TTR in the assay is critical for accurate results.
-
Solution: Precisely determine the TTR concentration before each experiment using a reliable protein quantification method, such as a BCA assay.
-
-
Possible Cause 3: Compound Precipitation. "this compound" may precipitate at the concentrations being tested.
-
Solution: Visually inspect the assay wells for any signs of precipitation. Determine the solubility of "this compound" in the assay buffer and do not exceed this concentration.
-
Problem 2: Low or no TTR stabilization observed in the Western Blot assay.
-
Possible Cause 1: Insufficient Incubation Time. The incubation period with "this compound" may not be long enough for binding to occur before the denaturation step.
-
Solution: Optimize the incubation time of the stabilizer with TTR before inducing denaturation.
-
-
Possible Cause 2: Harsh Denaturation Conditions. The acidic or urea conditions may be too harsh, causing complete dissociation of TTR even in the presence of the stabilizer.
-
Solution: Titrate the concentration of the denaturing agent (e.g., acid or urea) to find a condition where a measurable amount of TTR remains tetrameric in the presence of a known stabilizer.
-
-
Possible Cause 3: Inadequate Antibody. The antibody used for the Western blot may not be specific or sensitive enough to detect the TTR tetramer.
-
Solution: Validate the antibody using purified TTR and ensure it specifically recognizes the native tetrameric form.
-
Data Presentation
Table 1: Comparative Potency of TTR Stabilizers in FPE Assay
| Stabilizer | IC50 (nM) in Buffer |
| AG10 (Acoramidis) | ~4.8 |
| Tafamidis | ~4.4 |
| Tolcapone | Lower than Tafamidis |
| Diflunisal | ~407 |
Data synthesized from literature.[6] Actual values may vary based on experimental conditions.
Table 2: Efficacy of TTR Stabilizers in Human Serum (Western Blot)
| Stabilizer | Order of Efficacy |
| AG10 (Acoramidis) | 1 (Most Efficacious) |
| Tolcapone | 2 |
| Tafamidis | 3 |
| Diflunisal | 4 (Least Efficacious) |
Based on the amount of intact TTR tetramer after 72 hours of acid treatment.[6]
Experimental Protocols
1. Fluorescent Probe Exclusion (FPE) Assay Protocol
-
Reagent Preparation:
-
Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the fluorescent probe in assay buffer.
-
Prepare a solution of purified TTR in assay buffer.
-
-
Assay Procedure:
-
Add the assay buffer to the wells of a microplate.
-
Add serial dilutions of "this compound" to the wells.
-
Add the TTR solution to all wells and incubate for a predetermined time at a specific temperature.
-
Add the fluorescent probe solution to all wells and incubate until the signal stabilizes.
-
-
Data Analysis:
-
Measure the fluorescence intensity using a plate reader.
-
Plot the fluorescence intensity against the concentration of "this compound" to determine the IC50 value.
-
2. Western Blot for TTR Tetramer Stabilization
-
Sample Preparation:
-
Incubate human serum or a solution of purified TTR with various concentrations of "this compound" for a specified duration.
-
-
Denaturation:
-
Induce TTR tetramer dissociation by adding an acid solution to lower the pH (e.g., to pH 4.4) or by adding a urea solution.
-
Incubate for a set period (e.g., 72 hours) to allow for denaturation.
-
-
SDS-PAGE and Western Blotting:
-
Neutralize the samples if an acidic denaturation was used.
-
Separate the proteins by non-denaturing SDS-PAGE to preserve the TTR tetramer.
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for TTR.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection and Quantification:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensity corresponding to the TTR tetramer.
-
Mandatory Visualizations
Caption: Mechanism of TTR stabilization by "this compound".
Caption: Workflow for the Fluorescent Probe Exclusion (FPE) assay.
Caption: Troubleshooting logic for inconsistent in vitro results.
References
- 1. Identification of Transthyretin Tetramer Kinetic Stabilizers That Are Capable of Inhibiting the Retinol-Dependent Retinol Binding Protein 4-Transthyretin Interaction: Potential Novel Therapeutics for Macular Degeneration, Transthyretin Amyloidosis, and Their Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transthyretin Stabilizers and Seeding Inhibitors as Therapies for Amyloid Transthyretin Cardiomyopathy [mdpi.com]
- 5. Inhibiting transthyretin amyloid fibril formation via protein stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enthalpy-driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blinded potency comparison of transthyretin kinetic stabilizers by subunit exchange in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Tafamidis on Serum Transthyretin Levels in Non-Trial Patients With Transthyretin Amyloid Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting "TTR stabilizer 1" experimental conditions for different TTR variants
Welcome to the technical support center for "TTR Stabilizer 1." This resource is designed for researchers, scientists, and drug development professionals working with transthyretin (TTR) and its variants. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound and different TTR variants.
Question: My TTR variant shows low stabilization with this compound. What are the possible reasons and how can I troubleshoot this?
Answer:
Low stabilization of a TTR variant by "this compound" can stem from several factors related to the specific mutation and experimental setup.
Possible Causes:
-
Altered Binding Pocket: The mutation in your TTR variant may be located near the thyroxine-binding sites, altering the conformation and reducing the binding affinity of this compound.
-
Highly Unstable Variant: Some TTR mutations are known to be highly destabilizing, leading to rapid tetramer dissociation that may not be effectively prevented by the stabilizer at standard concentrations.[1][2][3] For example, variants like L55P are significantly less stable than wild-type TTR.[1]
-
Suboptimal Stabilizer Concentration: The concentration of this compound may be insufficient to achieve the necessary occupancy of the TTR tetramer's binding sites for effective stabilization, especially for highly unstable variants.
-
Incorrect Assay Conditions: The pH, temperature, or buffer composition of your assay may not be optimal for TTR stability or for the binding of the stabilizer.
Troubleshooting Steps:
-
Increase Stabilizer Concentration: Perform a dose-response experiment to determine if higher concentrations of this compound improve stabilization of your specific TTR variant.
-
Optimize Assay Buffer: Ensure the pH of your buffer is in the physiological range (around 7.4) where TTR is most stable. Verify that the buffer does not contain components that might interfere with stabilizer binding.
-
Use a More Sensitive Assay: For highly unstable variants, a more sensitive assay like the subunit exchange assay may be required to accurately quantify the degree of stabilization.[4][5][6][7]
-
Characterize Binding Affinity: If possible, perform biophysical assays such as Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST) to directly measure the binding affinity (Kd) of this compound for your specific TTR variant. This will confirm if the issue is due to reduced binding.[8]
Question: I am observing inconsistent results in my TTR fibril formation assay with Thioflavin T (ThT). What could be causing this variability?
Answer:
Inconsistent results in ThT-based fibril formation assays are common and can be addressed by carefully controlling several experimental parameters.
Possible Causes:
-
Variability in TTR Preparation: The purity and initial aggregation state of your TTR protein preparation can significantly impact the kinetics of fibril formation.
-
Inconsistent pH: The pH of the solution is a critical factor in inducing TTR aggregation. Small variations in pH can lead to large differences in the lag time and rate of fibril formation.[9][10]
-
ThT Stock Solution Issues: The concentration and age of the ThT stock solution can affect the fluorescence signal. ThT can also self-aggregate, leading to background fluorescence.
-
Pipetting Errors: Inaccurate pipetting, especially of the TTR or seed fibrils, can lead to significant well-to-well variability.
-
Plate Reader Settings: Inconsistent temperature control or shaking within the plate reader can affect aggregation kinetics.
Troubleshooting Steps:
-
Standardize TTR Preparation: Ensure your TTR protein is highly pure and monomeric at the start of the experiment. This can be achieved by size-exclusion chromatography immediately before use.
-
Precise pH Control: Prepare buffers carefully and verify the final pH of your reaction mixture before starting the assay.
-
Fresh ThT Solution: Prepare a fresh ThT stock solution and filter it through a 0.2 µm syringe filter before use to remove any aggregates.[11] Determine the precise concentration of the stock solution spectrophotometrically.[9]
-
Careful Pipetting: Use calibrated pipettes and pre-wet the tips before dispensing viscous protein solutions to ensure accuracy. When adding seeds, ensure they are well-suspended.
-
Optimize Plate Reader Settings: Ensure consistent temperature and shaking parameters across all wells and between experiments. Use a sealing film to prevent evaporation during long incubation times.
Frequently Asked Questions (FAQs)
This section provides answers to common questions about working with this compound and different TTR variants.
Question: What is the mechanism of action of TTR stabilizers like "this compound"?
Answer:
TTR stabilizers are small molecules that bind to the thyroxine-binding sites located at the interface of the two dimers that form the TTR tetramer.[12][13] This binding kinetically stabilizes the native tetrameric structure of TTR. The dissociation of the TTR tetramer into its constituent monomers is the rate-limiting step in the formation of amyloid fibrils. By stabilizing the tetramer, these compounds prevent its dissociation, thereby inhibiting the entire amyloid cascade.[12] It has been shown that occupancy of just one of the two thyroxine-binding sites is sufficient to significantly stabilize the TTR tetramer.[14][15]
Question: How do different TTR variants affect the efficacy of this compound?
Answer:
Different TTR mutations can significantly impact the stability of the TTR tetramer and, consequently, the efficacy of a stabilizer.
-
Destabilizing Variants: The majority of disease-associated TTR mutations are destabilizing, meaning they lower the energy barrier for tetramer dissociation.[1][3] This leads to an increased concentration of amyloidogenic monomers. For these variants, a potent stabilizer is required to effectively counteract the inherent instability. The degree of destabilization varies between mutations; for example, the V30M and V122I mutations are known to be destabilizing.[1][16][17][18][19]
-
Stabilizing Variants: Some rare TTR mutations, such as T119M, are actually more stable than wild-type TTR and can have a protective effect against amyloidosis, even in individuals who are compound heterozygotes for a pathogenic mutation.[1]
-
Impact on Binding: While most mutations do not directly alter the residues in the binding pocket, they can induce conformational changes that may affect the binding affinity of a stabilizer.[2] Therefore, the efficacy of "this compound" may vary depending on the specific TTR variant being studied.
Question: Which assays are recommended for evaluating the efficacy of this compound on different TTR variants?
Answer:
Several assays can be used to assess the efficacy of TTR stabilizers. The choice of assay may depend on the specific research question and the available resources.
-
Urea (B33335) or Acid-Mediated Denaturation Assay: This is a common method to assess the thermodynamic stability of TTR in the presence of a stabilizer. The amount of intact TTR tetramer remaining after exposure to a denaturant is quantified, typically by Western blot or ELISA.[8][16][17]
-
Thermal Shift Assay (TSA): TSA, or differential scanning fluorimetry (DSF), measures the change in the melting temperature (Tm) of a protein upon ligand binding. An increase in Tm in the presence of "this compound" indicates stabilization.[20][21][22][23]
-
Fibril Formation Assay: This assay directly measures the ability of a stabilizer to inhibit the formation of amyloid fibrils over time. Fibril formation is typically monitored by the fluorescence of Thioflavin T (ThT).[9][10][11][24][25][26]
-
Subunit Exchange Assay: This is considered the gold standard for quantifying the kinetic stability of TTR in a physiological environment like human plasma.[4][5][6][7][27][28] It measures the rate at which subunits from a tagged TTR tetramer exchange with those of an untagged TTR tetramer. A decrease in the rate of subunit exchange indicates stabilization.
Data Presentation
Table 1: Relative Stability of Common TTR Variants Compared to Wild-Type (WT) TTR
| TTR Variant | Relative Stability | Assay Method | Reference |
| Wild-Type (WT) | Baseline | Urea Denaturation | [16][17] |
| V30M | Less Stable | Urea & Acid Denaturation | [1][16][17] |
| V122I | Less Stable | Urea Denaturation, Subunit Exchange | [3][16][17][18] |
| T119M | More Stable | Urea & Acid Denaturation | [1][16][17] |
| L55P | Significantly Less Stable | Acid Denaturation | [1] |
Table 2: Binding Affinities of Selected TTR Stabilizers for Wild-Type TTR
| Stabilizer | Binding Affinity (Kd1) | Binding Affinity (Kd2) | Method | Reference |
| Tafamidis | ~2 nM | ~200 nM | Isothermal Titration Calorimetry (ITC) | [12] |
| Tafamidis | 5.08 nM | 203 nM | ITC, Subunit Exchange, Equilibrium Dialysis | [13][15] |
| Acoramidis | 4-fold higher than Tafamidis | - | Microscale Thermophoresis (MST) | [29] |
| Diflunisal | - | - | - | [14][27][30][31] |
Note: TTR has two binding sites for stabilizers, which often exhibit negative cooperativity, resulting in two different dissociation constants (Kd1 and Kd2).
Experimental Protocols
1. Urea-Induced TTR Denaturation Assay
This protocol is adapted from established methods to assess TTR stability.[16][17]
Materials:
-
Purified TTR (Wild-Type or variant)
-
This compound stock solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Urea stock solution (e.g., 8 M in PBS)
-
96-well plates
-
ELISA or Western blot reagents for TTR detection
Procedure:
-
Prepare solutions of TTR (e.g., 5 µM) in PBS with and without this compound at the desired concentration. Incubate for 30 minutes at room temperature.
-
Prepare a series of urea solutions in PBS ranging from 0 M to 8 M.
-
In a 96-well plate, mix the TTR/stabilizer solution with the urea solutions to achieve final urea concentrations ranging from 0 to 7.2 M.
-
Incubate the plate at 25°C for 48 hours to allow for denaturation.
-
After incubation, dilute the samples significantly (e.g., 1:6000) in PBS containing 1% BSA to stop the denaturation and prepare for detection.
-
Quantify the amount of remaining tetrameric TTR using an ELISA specific for the tetrameric form or by Western blot under non-denaturing conditions.
-
Calculate the percentage of residual TTR tetramer for each urea concentration relative to the 0 M urea control.
2. Thioflavin T (ThT) Fibril Formation Assay
This protocol is based on standard methods for monitoring amyloid fibril formation.[9][11]
Materials:
-
Purified TTR (Wild-Type or variant)
-
This compound stock solution
-
Acidic buffer (e.g., 50 mM acetate (B1210297) buffer, pH 4.4)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)
-
Black, clear-bottom 96-well plates
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~480 nm)
Procedure:
-
Prepare TTR solutions (e.g., 3.6 µM) in the acidic buffer with varying concentrations of this compound (and a no-stabilizer control).
-
Add ThT to each well to a final concentration of 10 µM.
-
Place the plate in a fluorescence plate reader set to 37°C with intermittent shaking.
-
Monitor the fluorescence intensity over time (e.g., every 15 minutes for up to 72 hours).
-
Plot the fluorescence intensity versus time to observe the kinetics of fibril formation. An increase in fluorescence indicates fibril formation. The effectiveness of this compound is determined by the delay in the lag phase and the reduction in the final fluorescence signal.
Visualizations
Caption: Mechanism of TTR stabilization by "this compound".
Caption: Workflow for the Urea-Induced TTR Denaturation Assay.
Caption: Workflow for the Thioflavin T (ThT) Fibril Formation Assay.
References
- 1. Comparison of lethal and nonlethal transthyretin variants and their relationship to amyloid disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformational differences between the wild type and V30M mutant transthyretin modulate its binding to genistein: implications to tetramer stability and ligand-binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The V122I cardiomyopathy variant of transthyretin increases the velocity of rate-limiting tetramer dissociation, resulting in accelerated amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantification of Transthyretin Kinetic Stability in Human Plasma Using Subunit Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transthyretin slowly exchanges subunits under physiological conditions: A convenient chromatographic method to study subunit exchange in oligomeric proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Binding Affinities and Kinetics of Transthyretin Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Searching for the Best Transthyretin Aggregation Protocol to Study Amyloid Fibril Disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thioflavin T spectroscopic assay [assay-protocol.com]
- 12. pnas.org [pnas.org]
- 13. webfiles.digitalpfizer.com [webfiles.digitalpfizer.com]
- 14. niddk.nih.gov [niddk.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Assessment of transthyretin instability in patients with wild-type transthyretin amyloid cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Differential Association of Transthyretin Stability with Variant and Wild-Type Transthyretin Amyloid Cardiomyopathy: The SCAN-MP Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fondazionetelethon.it [fondazionetelethon.it]
- 20. bio-rad.com [bio-rad.com]
- 21. proteos.com [proteos.com]
- 22. Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 24. Preparative Scale Production of Recombinant Human Transthyretin for Biophysical Studies of Protein-Ligand and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Characterizing Diflunisal as a Transthyretin Kinetic Stabilizer at Relevant Concentrations in Human Plasma using Subunit Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Quantification of Transthyretin Kinetic Stability in Human Plasma Using Subunit Exchange: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
Validation & Comparative
Acoramidis vs. Tafamidis: An In Vitro Head-to-Head Comparison of Transthyretin Stabilizers
For research and drug development professionals, this guide provides an objective, data-driven comparison of acoramidis (B605222) and tafamidis (B1682582), two prominent stabilizers of transthyretin (TTR). This document summarizes key in vitro performance data and details the experimental protocols used for their evaluation.
Transthyretin (TTR) amyloidosis is a progressive disease characterized by the dissociation of the TTR tetramer into monomers, which then misfold and aggregate into amyloid fibrils. Stabilizing the native tetrameric structure of TTR is a primary therapeutic strategy. Tafamidis, the first-generation TTR stabilizer, was the first approved pharmacotherapy for this condition. Acoramidis is a next-generation TTR stabilizer designed for high potency and selectivity. This guide provides a direct in vitro comparison of these two molecules.
Mechanism of Action: Kinetic Stabilization of the TTR Tetramer
Both acoramidis and tafamidis function as kinetic stabilizers. They bind to the thyroxine-binding sites within the TTR tetramer. This binding event reinforces the interface between the TTR dimers, stabilizing the overall tetrameric quaternary structure. By increasing the energy barrier for tetramer dissociation—the rate-limiting step in amyloidogenesis—these stabilizers effectively prevent the formation of amyloidogenic monomers, thus halting the progression of the disease at its source. Acoramidis is noted to mimic the stabilizing properties of the protective T119M TTR variant.[1]
Quantitative In Vitro Comparison
The following table summarizes the binding affinity and kinetic data for acoramidis and tafamidis as determined by Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST). The data consistently demonstrates that acoramidis has a higher affinity and a longer residence time on the TTR tetramer compared to tafamidis.
| Parameter | Method | Acoramidis | Tafamidis | Fold Difference (Acoramidis/Tafamidis) | Reference |
| Association Rate (kon) (105 M-1s-1) | SPR | 2.52 | 1.15 | ~2.2x faster | [2] |
| Dissociation Rate (koff) (10-4 s-1) | SPR | 0.81 | 3.29 | ~4.1x slower | [2] |
| Dissociation Constant (KD) (nM) | SPR | 3.2 | 28.5 | ~8.9x higher affinity | [2] |
| Residence Time (1/koff) (min) | SPR | 205 | 51 | ~4.0x longer | [2] |
| Dissociation Constant (KD) (nM) | MST | 26 | 105 | ~4.0x higher affinity | [2] |
Supporting Experimental Data
In vitro studies consistently show acoramidis to be a more potent stabilizer. When tested at clinically relevant concentrations in plasma, acoramidis stabilized tetrameric TTR to a much greater extent (≥90%) compared to tafamidis under acid-mediated denaturation conditions.[2][3] While both molecules are effective, the higher binding affinity and longer residence time of acoramidis may contribute to its ability to achieve near-complete TTR stabilization.[2][3]
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is utilized to measure the real-time association (kon) and dissociation (koff) rates of the stabilizers with TTR, from which the dissociation constant (KD) and residence time are calculated.
-
Instrumentation: Biacore or similar SPR system.
-
Immobilization: Purified human TTR is immobilized on a sensor chip surface.
-
Analyte Preparation: A dilution series of acoramidis and tafamidis is prepared in a suitable running buffer (e.g., PBS with 0.05% Tween 20).
-
Binding Measurement:
-
Running buffer is flowed over the sensor surface to establish a stable baseline.
-
The stabilizer solution (analyte) is injected at a constant flow rate, and the increase in response units (RU) is monitored over time (association phase).
-
The analyte solution is replaced with running buffer, and the decrease in RU is monitored as the stabilizer dissociates from the TTR (dissociation phase).
-
The sensor surface is regenerated between cycles using a mild regeneration solution if necessary.
-
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine kon and koff. The KD is calculated as koff/kon, and residence time as 1/koff.
Western Blot for TTR Tetramer Stabilization
This assay quantifies the ability of a stabilizer to prevent the dissociation of the TTR tetramer under denaturing conditions (e.g., acidic pH).
-
Sample Preparation: Human serum or plasma samples are incubated with either acoramidis, tafamidis, or a vehicle control (e.g., DMSO) for a set period at 37°C.
-
Denaturation: Samples are subjected to denaturing conditions that promote TTR dissociation. This is typically achieved by acidification (e.g., incubation at pH 4.4) for an extended period (e.g., 72 hours).[4]
-
SDS-PAGE: The treated samples are resolved on a non-reducing SDS-polyacrylamide gel. Under these conditions, the stabilized TTR tetramers will remain largely intact, while dissociated monomers will run at a lower molecular weight.
-
Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for human TTR.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: A chemiluminescent substrate is added, and the light emitted from the bands corresponding to the TTR tetramer and monomer is captured using an imaging system.
-
Analysis: The intensity of the tetramer band is quantified and expressed as a percentage of the total TTR (tetramer + monomer) to determine the degree of stabilization.
Fluorescence Probe Exclusion (FPE) Assay
This assay measures the occupancy of the thyroxine-binding sites on TTR by a stabilizer. It relies on a fluorescent probe that covalently binds to the site and fluoresces, a process that is inhibited by the presence of a competing stabilizer.
-
Principle: A specific fluorogenic probe is added to serum samples. This probe binds to the TTR thyroxine-binding site and becomes fluorescent.[4][5] The presence of a stabilizer like acoramidis or tafamidis occupies the binding site, preventing the probe from binding and thus reducing the fluorescent signal.
-
Procedure:
-
Serum samples are incubated with the stabilizer of interest (acoramidis or tafamidis) or a vehicle control.
-
The FPE fluorogenic probe is added to all samples.
-
The reaction is incubated to allow for probe binding and fluorescence development.
-
-
Measurement: The fluorescence intensity is measured over time using a plate reader.
-
Analysis: The percent occupancy is calculated by comparing the fluorescence in the stabilizer-treated samples to the control samples (no stabilizer). A lower fluorescence signal indicates higher binding site occupancy by the stabilizer.[4]
References
- 1. Clarifying the Natural History of Transthyretin Cardiac Amyloidosis: Insights From the ATTRibute-CM Trial - American College of Cardiology [acc.org]
- 2. Differential Binding Affinities and Kinetics of Transthyretin Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. docs.publicnow.com [docs.publicnow.com]
- 5. Enthalpy-driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Transthyretin Stabilization: AG10 (Acoramidis) vs. Diflunisal
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the transthyretin (TTR) stabilizing capabilities of the investigational drug AG10 (acoramide), referred to herein as "TTR Stabilizer 1," and the repurposed non-steroidal anti-inflammatory drug (NSAID) diflunisal (B1670566). This comparison is supported by experimental data from key in vitro and ex vivo assays.
Transthyretin (TTR) amyloidosis is a progressive disease characterized by the destabilization of the TTR tetramer, leading to monomer dissociation, misfolding, and subsequent aggregation into amyloid fibrils that deposit in various tissues. TTR stabilizers are a therapeutic class designed to bind to the native TTR tetramer, preventing its dissociation, which is the rate-limiting step in amyloidogenesis. This guide focuses on a direct comparison of the efficacy of AG10 and diflunisal in achieving this stabilization.
Quantitative Comparison of TTR Stabilization
The following table summarizes the quantitative data from comparative studies on the potency and efficacy of AG10 and diflunisal in stabilizing the TTR tetramer.
| Parameter | AG10 (Acoramidis) | Diflunisal | Reference Assay |
| Concentration to Limit TTR Dissociation to 10% of Normal Rate | 5.7 µM | 188 µM | Subunit Exchange Assay |
| Concentration to Limit TTR Dissociation to 3% of Normal Rate | 11.5 µM | 328 µM | Subunit Exchange Assay |
| TTR Binding Site Occupancy | 96.6% at 10 µM | ~65% at 200 µM | Fluorescent Probe Exclusion (FPE) Assay |
| Binding Affinity (Kd) | 4.8 ± 1.9 nM | 407 ± 35 nM | Isothermal Titration Calorimetry (ITC) |
Mechanism of Action
Both AG10 and diflunisal function as kinetic stabilizers by binding to the thyroxine (T4) binding sites on the TTR tetramer.[1][2][3] This binding event increases the energy barrier for the dissociation of the tetramer into its constituent monomers, thereby inhibiting the initial step of the amyloid cascade.[1][2][3] AG10 is a purpose-designed TTR stabilizer that mimics the stabilizing effect of the naturally occurring, protective T119M TTR variant.[2][3] Diflunisal, while effective, is a repurposed NSAID with a lower binding affinity for TTR compared to AG10.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this comparison are provided below.
Subunit Exchange Assay
This assay quantifies the kinetic stability of TTR in human plasma by measuring the rate of subunit exchange between endogenous TTR and a tagged version of TTR.[4][5][6]
Protocol:
-
A substoichiometric amount of FLAG-tagged TTR homotetramers is added to human plasma containing endogenous TTR.
-
The mixture is incubated, and at various time points, aliquots are taken.
-
The subunit exchange reaction in the aliquots is quenched by adding an excess of a fluorogenic small molecule that binds to TTR.
-
This molecule covalently modifies the TTR tetramers, making them fluorescent.
-
The different TTR tetramer species (endogenous, tagged, and hybrid) are separated using ion exchange chromatography and quantified by fluorescence detection.
-
The rate of formation of hybrid tetramers is used to determine the rate of TTR dissociation, which is inversely proportional to its kinetic stability.
Fluorescent Probe Exclusion (FPE) Assay
This assay measures the occupancy of the T4 binding site on TTR by a stabilizer.[1][7][8]
Protocol:
-
A fluorogenic probe that becomes fluorescent upon covalently binding to lysine-15 in the T4 binding site of TTR is used.
-
In the absence of a stabilizer, the probe binds to the T4 site, resulting in a high fluorescence signal.
-
When a TTR stabilizer (like AG10 or diflunisal) is present, it competes with the probe for the T4 binding site.
-
The binding of the stabilizer to the T4 site excludes the probe, leading to a decrease in the fluorescence signal.
-
The percentage of TTR binding site occupancy by the stabilizer is calculated based on the reduction in fluorescence compared to a control without the stabilizer.
Summary
The experimental data strongly indicate that AG10 (acoramide) is a more potent and efficient TTR stabilizer than diflunisal.[9] A significantly lower concentration of AG10 is required to achieve a similar or greater level of TTR stabilization compared to diflunisal, as demonstrated by the subunit exchange assay.[9] Furthermore, the fluorescent probe exclusion assay shows that AG10 achieves a much higher occupancy of the TTR binding sites at its therapeutic concentrations.[1] These findings highlight the potential of purpose-designed TTR stabilizers like AG10 in the treatment of TTR amyloidosis.
References
- 1. Enthalpy-driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of Transthyretin Kinetic Stability in Human Plasma Using Subunit Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.publicnow.com [docs.publicnow.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Blinded potency comparison of transthyretin kinetic stabilizers by subunit exchange in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Independent Analysis of Transthyretin Stabilizer Binding Kinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Transthyretin (TTR) amyloidosis (ATTR) is a progressive and often fatal disease resulting from the destabilization of the TTR protein. The dissociation of the TTR tetramer into monomers is the rate-limiting step in the amyloidogenic cascade that leads to the formation of toxic amyloid fibrils. Kinetic stabilization of the TTR tetramer by small molecule binders is a clinically validated therapeutic strategy to halt disease progression. This guide provides an independent verification and comparison of the binding kinetics of prominent TTR stabilizers, offering a valuable resource for researchers in the field.
Comparative Binding Kinetics of TTR Stabilizers
The following table summarizes the binding affinities and thermodynamic parameters of key TTR stabilizers for wild-type (WT) TTR. These values have been compiled from various independent studies to provide a comprehensive overview.
| Stabilizer | K d1 (nM) | K d2 (nM) | Method | ΔH (kcal/mol) | TΔS (kcal/mol) |
| Tafamidis | ~2 - 5.08 | ~200 - 280 | ITC, SPR | -5.00 | 6.39 |
| AG10 (Acoramidis) | 4.8 | 314 | ITC | -13.60 | -2.26 |
| Diflunisal | 407 | - | ITC | -8.38 | 0.34 |
| Tolcapone | 20.6 | - | ITC | -10.1 | 0.4 |
Note: Kd1 and Kd2 represent the dissociation constants for the first and second binding sites of the TTR tetramer, respectively, indicating negative cooperativity.[1][2] A lower Kd value signifies a higher binding affinity.
In-Depth Analysis of Binding Characteristics
Tafamidis , a well-established TTR stabilizer, binds to the two thyroxine-binding sites of the TTR tetramer with negative cooperativity.[1][3] Its binding is characterized by both favorable enthalpic and entropic contributions.[4]
AG10 (Acoramidis) , a more recent and potent stabilizer, also binds with negative cooperativity.[2][4] Notably, its binding is largely enthalpy-driven, a characteristic attributed to additional hydrogen bond interactions with Serine 117 in the binding pocket, mimicking the stabilizing effect of the protective T119M TTR variant.[4][5] Studies have shown that AG10 has a longer residence time on TTR compared to tafamidis, suggesting a more durable stabilizing effect.[6][7]
Diflunisal and Tolcapone are repurposed drugs that have also been investigated as TTR stabilizers. Their binding is primarily driven by enthalpic interactions, similar to AG10, though their overall affinity for TTR is lower than that of Tafamidis and AG10.[8]
Experimental Methodologies for Binding Kinetics Determination
The data presented in this guide were primarily generated using the following well-established biophysical techniques:
-
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).[9][10]
-
Protocol Outline: A solution of the TTR stabilizer is titrated into a solution containing the TTR protein in a temperature-controlled cell. The heat changes upon each injection are measured to determine the binding parameters.
-
-
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique used to measure real-time biomolecular interactions. It provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the dissociation constant (Kd) can be calculated (Kd = koff/kon).[9][11][12]
-
Protocol Outline: TTR protein is immobilized on a sensor chip. A solution containing the TTR stabilizer is then flowed over the chip surface. The change in the refractive index at the surface, caused by the binding and dissociation of the stabilizer, is monitored over time.
-
-
Microscale Thermophoresis (MST): MST measures the motion of molecules in a microscopic temperature gradient, which is influenced by changes in their size, charge, and hydration shell upon binding. This technique can determine binding affinities in solution.[6][7]
-
Protocol Outline: TTR is labeled with a fluorophore. The stabilizer is then titrated into the labeled TTR solution. The change in the thermophoretic movement of the TTR upon binding is measured to determine the Kd.
-
Visualizing the TTR Stabilization Pathway
The following diagram illustrates the mechanism of TTR stabilization by small molecule binders, preventing the formation of amyloid fibrils.
References
- 1. Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Transthyretin Tetramer Kinetic Stabilizers That Are Capable of Inhibiting the Retinol-Dependent Retinol Binding Protein 4-Transthyretin Interaction: Potential Novel Therapeutics for Macular Degeneration, Transthyretin Amyloidosis, and Their Common Age-Related Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 6. ahajournals.org [ahajournals.org]
- 7. Differential Binding Affinities and Kinetics of Transthyretin Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enthalpy-driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Protein–ligand (un)binding kinetics as a new paradigm for drug discovery at the crossroad between experiments and modelling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: Proper Disposal of TTR Stabilizer 1
For researchers and drug development professionals, the lifecycle of a compound extends beyond its synthesis and application to its safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of TTR Stabilizer 1, ensuring the safety of laboratory personnel and the protection of the environment. While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, this document outlines the best practices for the disposal of analogous small molecule chemical compounds in a research setting.
Core Principles of Chemical Waste Management
The foundation of safe laboratory practice rests on robust chemical waste disposal protocols. Regulatory bodies like the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) establish stringent guidelines for hazardous waste management. Key principles include the prohibition of disposing of chemicals in regular trash or sewer systems, mandatory documentation of waste generation, and proper training for all personnel handling hazardous materials.[1]
Step-by-Step Disposal Protocol for this compound
This protocol provides a generalized procedure for the disposal of this compound, assuming it is a non-acutely hazardous small molecule compound. Researchers must always consult their institution's specific Environmental Health and Safety (EH&S) guidelines.
1. Waste Identification and Segregation:
-
Initial Assessment: Determine if this compound is considered hazardous waste. As a synthetic organic molecule, it should be treated as such in the absence of specific data to the contrary.
-
Segregation: Chemical wastes must be segregated by their general waste type (e.g., flammables, poisons, acids, and bases) to prevent incompatible substances from mixing.[2] this compound waste should be collected separately from other chemical waste streams unless confirmed to be compatible.
-
Solid Waste: Collect solid this compound, contaminated personal protective equipment (PPE) such as gloves and weighing boats, and any contaminated lab supplies in a designated solid chemical waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid chemical waste container. Do not mix with other solvent waste streams unless compatibility has been verified. For instance, never mix oxidizing acids with organic chemicals.[3]
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for chemically contaminated sharps.[3][4]
-
2. Proper Waste Containerization:
-
Container Selection: Use containers that are chemically compatible with this compound and any solvents used. The original container is often a suitable choice for collecting waste of the same substance.[3] Containers must be in good condition, free from damage or leaks, and have a secure, leak-proof closure.[1]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents, including "this compound" and any solvents present. The accumulation start date must also be clearly marked.
-
Container Management: Keep waste containers closed at all times except when adding waste.[5] Do not overfill containers; leave adequate headspace (approximately 10%) to allow for expansion.
3. Accumulation and Storage:
-
Satellite Accumulation Areas (SAAs): Hazardous waste must be stored in a designated SAA at or near the point of generation.[2] This area must be under the control of laboratory personnel and should be inspected weekly for any signs of leakage.[1][2]
-
Storage Conditions: Store waste containers in a well-ventilated area and away from sources of ignition or environmental factors.[1] Incompatible wastes within the SAA must be separated by physical barriers or by storing them in separate secondary containment bins.[2][3]
-
Time Limits: Full waste containers must be removed from the SAA within three days. Partially filled containers can remain in the SAA for up to one year.[2] Some regulations may require removal within six months of the accumulation start date.[1][3]
4. Disposal and Removal:
-
EH&S Coordination: Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the full and properly labeled hazardous waste containers.
-
Documentation: Maintain accurate records of the waste generated, including the chemical composition and quantity.
-
Empty Containers: An empty container that has held a hazardous waste can typically be disposed of as regular trash once all the waste has been removed, leaving as little residue as possible. The chemical label should be defaced, and the cap removed.[5] However, containers that held acutely hazardous waste must be triple-rinsed before disposal.[5]
Quantitative Data Summary for Disposal
The following table summarizes key quantitative parameters for the accumulation and disposal of chemical waste, based on general laboratory guidelines.
| Parameter | Guideline | Citation |
| Maximum Total Chemical Waste per Lab | 25 gallons | [3] |
| Maximum Acutely Hazardous Waste | 1 quart | [3] |
| Maximum Storage Time in SAA (Partially Full) | Up to 1 year | [2] |
| Maximum Storage Time (Academic Labs - EPA Subpart K) | 6 months | [1] |
| Removal Time for Full Containers from SAA | Within 3 days | [2] |
Experimental Protocol Context
While specific experimental protocols for "this compound" are not available, a common procedure involving such a compound would be a Subunit Exchange Assay . This in vitro experiment is considered the gold standard for evaluating the efficacy of a TTR kinetic stabilizer.[6][7]
Methodology Overview:
-
Preparation: TTR homotetramers, with and without identifying tags, are prepared.
-
Incubation: The tagged and untagged homotetramers are mixed in a suitable buffer (often human plasma) in the presence and absence of the TTR stabilizer being tested (e.g., this compound).
-
Subunit Exchange: The mixture is incubated to allow for the dissociation of the tetramers and the subsequent reassembly into heterotetramers (containing both tagged and untagged subunits).
-
Analysis: The rate of heterotetramer formation is measured, which corresponds to the rate of tetramer dissociation.
-
Efficacy Determination: A potent TTR stabilizer will significantly slow down the rate of subunit exchange, indicating that it is effectively stabilizing the TTR tetramer.
All materials and solutions generated from this assay containing this compound would be subject to the disposal procedures outlined above.
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound from generation to final pickup.
References
- 1. danielshealth.com [danielshealth.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 5. vumc.org [vumc.org]
- 6. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling TTR stabilizer 1
Essential Safety and Handling Guide for TTR Stabilizer 1
This guide provides crucial safety, operational, and disposal information for handling this compound, a class of compounds designed to stabilize the protein transthyretin. Given that "this compound" is a general term, this document uses Tafamidis, a well-characterized TTR stabilizer, as a representative compound for establishing safety protocols. This information is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to prevent skin contact, eye irritation, and inhalation. The following table summarizes the recommended PPE for various laboratory activities.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator.[1] Gloves: Two pairs of chemical-resistant nitrile gloves (double-gloving).[1] Eye Protection: Tightly fitting safety goggles with side-shields.[2] Lab Coat: A dedicated, fully buttoned lab coat.[2] Ventilation: Perform all work in a certified chemical fume hood or a powder containment hood.[1] |
| Solution Preparation and Handling | Gloves: Two pairs of chemical-resistant nitrile gloves.[1] Eye Protection: Tightly fitting safety goggles or a face shield if there is a splash risk.[1][2] Lab Coat: Standard laboratory coat.[2] Ventilation: Work should be conducted in a chemical fume hood.[1] |
| In Vitro Assays (e.g., cell culture) | Gloves: Chemical-resistant nitrile gloves.[1] Eye Protection: Safety glasses with side shields.[1] Lab Coat: Standard laboratory coat.[1] Containment: All cell culture work should be performed in a Class II biological safety cabinet.[1] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves.[1] Eye Protection: Chemical splash goggles.[1] Lab Coat: Standard laboratory coat.[1] |
Operational Plan: Step-by-Step Handling and Disposal
Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.
Safe Handling Protocol
-
Preparation and Engineering Controls:
-
Designate a specific area for handling this compound, clearly marked with hazard signs.
-
Ensure a certified chemical fume hood is used for all manipulations of the solid compound and concentrated solutions.[1]
-
Verify that an emergency eyewash station and safety shower are accessible.
-
-
Donning PPE:
-
Follow the donning sequence outlined in the diagram below.
-
-
Weighing and Solution Preparation:
-
When weighing the solid form, use a powder containment hood or a chemical fume hood to prevent inhalation of dust.[1]
-
To prepare a stock solution, slowly add the solvent to the solid this compound to avoid splashing.
-
-
Experimental Use:
-
Use dedicated and clearly labeled equipment (glassware, spatulas, etc.).
-
If dedicated equipment is not feasible, thoroughly decontaminate all items after use.
-
-
Doffing PPE:
-
Follow the doffing sequence as illustrated in the diagram to prevent cross-contamination.
-
-
Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Collect unused or waste this compound powder in a designated, labeled, and sealed hazardous waste container.[3]
-
-
Liquid Waste:
-
Contaminated Materials:
-
Empty Containers:
-
Triple rinse empty containers with a suitable solvent, collecting the rinsate as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[3]
-
-
Waste Pickup:
-
Store all hazardous waste in a designated satellite accumulation area.
-
Arrange for waste collection through your institution's Environmental Health and Safety (EHS) department for disposal by a licensed hazardous waste vendor.[4]
-
Experimental Protocol: TTR Stabilization Assay
This protocol describes a general method to assess the stabilization of the TTR tetramer by a stabilizer compound using a Western blot-based denaturation assay.[5]
-
Preparation of Reagents:
-
Prepare a stock solution of the this compound in an appropriate solvent (e.g., DMSO).
-
Prepare human serum samples.
-
-
Incubation:
-
Incubate human serum with varying concentrations of the this compound (or vehicle control) for a specified time (e.g., 2 hours) at 37°C.
-
-
Denaturation:
-
Subject the samples to conditions that promote the dissociation of the TTR tetramer into monomers (e.g., acidic pH). This is the step where a stabilizer will prevent dissociation.
-
-
Western Blot Analysis:
-
Run the treated serum samples on a non-denaturing polyacrylamide gel to separate the tetrameric TTR from the monomeric form.
-
Transfer the proteins to a membrane (e.g., PVDF).
-
Probe the membrane with a primary antibody specific for TTR.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis:
-
Quantify the band intensity for the tetrameric TTR in each lane.
-
Calculate the percentage of TTR stabilization by comparing the intensity of the tetramer band in the stabilizer-treated samples to the vehicle-treated control.
-
Visualizations
Caption: Workflow for donning and doffing Personal Protective Equipment (PPE).
Caption: Mechanism of TTR stabilization by this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
